1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
Description
Properties
Molecular Formula |
C8H4ClF3O |
|---|---|
Molecular Weight |
208.56 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-4(10)1-2-5(6)7(13)8(11)12/h1-3,8H |
InChI Key |
RPBYWFYRLPZFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone CAS number search
This guide provides an in-depth technical analysis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone , a specialized fluorinated building block used in the synthesis of bioactive agrochemicals and pharmaceuticals.[1]
Part 1: Technical Monograph
Compound Identity & Chemical Profile
This compound is a difluoromethyl ketone derivative of the 2-chloro-4-fluorobenzene scaffold.[1] It serves as a critical intermediate for introducing the lipophilic and metabolically stable difluoromethyl (
| Property | Detail |
| Chemical Name | 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-one |
| CAS Number | Not Widely Listed (Custom Synthesis Required)* |
| Molecular Formula | |
| Molecular Weight | 208.57 g/mol |
| Structure | 2-Cl, 4-F-Phenyl attached to |
| Key Moiety | Difluoroacetyl ( |
| Precursor CAS | 2-Chloro-4-fluorobenzoic acid (2252-51-9 ) |
| Physical State | Low-melting solid or oil (predicted) |
*Note: While specific isomers like 1-(2,4-difluorophenyl)-2,2-difluoroethanone are indexed, the 2-chloro-4-fluoro analog is often generated in situ or supplied as a custom intermediate (e.g., related catalog entries like BD0187775).[1]
Synthetic Pathways & Mechanism
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone requires precise control to prevent over-fluorination or hydrolysis.[1] The most robust route involves the difluoroacetylation of the corresponding aryl organometallic or acid derivative.[1]
Method A: Friedel-Crafts Acylation (Direct) [1]
-
Reagents: 1-Chloro-3-fluorobenzene + Difluoroacetyl chloride (or anhydride).[1]
-
Catalyst:
.[1] -
Mechanism: Electrophilic aromatic substitution.[1]
-
Challenge: Regioselectivity is poor; the 2,4-substitution pattern must be confirmed.
Method B: Organometallic Addition (Recommended) This method ensures regiocontrol by starting with the pre-functionalized 2-chloro-4-fluoroiodobenzene or acid chloride.[1]
-
Activation: Convert 2-Chloro-4-fluorobenzoic acid to the Weinreb Amide or Acid Chloride .
-
Nucleophilic Attack: React with a difluoromethyl source (e.g., Ethyl difluoroacetate pre-treated with LDA, or a Difluoroenolate equivalent).[1]
-
Workup: Acidic hydrolysis yields the ketone.[1]
Method C: From 2-Chloro-4-fluoroacetophenone
-
Enolization: Treat 2-chloro-4-fluoroacetophenone with a base (LiHMDS).
-
Electrophilic Fluorination: React with Selectfluor or NFSI .[1]
-
Note: This often yields mono- or tri-fluoro byproducts; Method B is superior for pure
incorporation.[1]
Caption: Synthetic workflow for regioselective difluoroacetylation via Weinreb amide intermediate.
Applications in Drug Discovery
This compound is a versatile "warhead" and building block.[1]
A. Synthesis of Bioactive Heterocycles
The
-
Pyrazoles: Reaction with hydrazines yields 3-(difluoromethyl)pyrazoles, a common motif in SDHI fungicides (e.g., Fluxapyroxad analogs).[1]
-
Triazoles: Used in the synthesis of next-generation azole antifungals where the
group modulates pKa and metabolic stability compared to standard alkyl chains.[1]
B. Bioisosterism
The
-
Ethyl groups (
): Similar volume, but electron-withdrawing.[1] -
Amides: The polarized
bonds mimic the hydrogen bond acceptor capability of carbonyls while resisting hydrolysis.[1]
Handling & Safety Protocol
Hazard Class: Irritant / Lachrymator (Alpha-halo ketone derivative).[1]
-
Storage: Store at 2–8°C under inert gas (
or ). Alpha-fluoroketones can undergo hydrate formation or polymerization upon moisture exposure.[1] -
Solubility: Soluble in DCM, THF, Ethyl Acetate.[1] Avoid protic solvents (MeOH) during long-term storage to prevent hemiacetal formation.[1]
-
Reactivity: Avoid contact with strong bases (hydroxides) which can cause the haloform-type cleavage of the difluoromethyl group, generating the benzoic acid and difluoromethane.[1]
References
-
Synthesis of Difluoromethyl Ketones
-
Precursor Data (2-Chloro-4-fluorobenzoic acid)
-
Related Analog Data (1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone)
Sources
Technical Whitepaper: 2,2-Difluoro-1-(2-chloro-4-fluorophenyl)ethanone
The following technical guide details the chemical structure, synthesis, and application profile of 2,2-difluoro-1-(2-chloro-4-fluorophenyl)ethanone . This document is structured for researchers in medicinal chemistry and process development.
A Critical Fluorinated Pharmacophore for Next-Generation Azole Antifungals
Part 1: Executive Summary & Structural Analysis
2,2-difluoro-1-(2-chloro-4-fluorophenyl)ethanone is a specialized fluorinated building block characterized by a highly electrophilic carbonyl group flanked by a difluoromethyl moiety and an electron-deficient aromatic ring. It serves as a bioisostere and stable precursor in the synthesis of triazole-based antifungal agents (e.g., analogs of Luliconazole, Voriconazole), where the
1.1 Physiochemical Profile
| Property | Data / Estimate | Note |
| IUPAC Name | 2,2-difluoro-1-(2-chloro-4-fluorophenyl)ethan-1-one | |
| Molecular Formula | C | |
| Molecular Weight | 208.56 g/mol | |
| Structure Type | Ar-C(=O)-CHF | |
| Predicted LogP | ~2.8 - 3.1 | High lipophilicity due to C-F bonds |
| Carbonyl Reactivity | High (Activated) | Enhanced by electron-withdrawing -CHF |
| Key Precursors | 2-Chloro-4-fluorobromobenzene (CAS 2268-25-9)Ethyl difluoroacetate (CAS 454-31-9) |
1.2 Structural Reactivity Analysis
The molecule features two distinct electrophilic zones driven by fluorine substitution:
-
Carbonyl Carbon: The adjacent -CHF
group exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the carbonyl, making it highly susceptible to nucleophilic attack (e.g., by Grignard reagents or Reformatsky enolates). -
Aryl Ring: The 2-chloro and 4-fluoro substituents deactivate the ring towards electrophilic aromatic substitution but facilitate nucleophilic aromatic substitution (S
Ar) at the 4-position under forcing conditions.
Part 2: Synthetic Pathways & Methodologies
The synthesis of 2,2-difluoro-1-(2-chloro-4-fluorophenyl)ethanone is most reliably achieved via organometallic addition to a difluoroacetic acid derivative. Direct fluorination of the non-fluorinated ketone is possible but often yields mixtures of mono/di-fluorinated products.
2.1 Primary Route: Grignard Addition (Recommended)
This pathway offers the highest regioselectivity and uses commercially available precursors.
Protocol:
-
Grignard Formation: React 1-bromo-2-chloro-4-fluorobenzene with magnesium turnings in dry THF/Ether to generate the arylmagnesium bromide.
-
Acylation: Add the Grignard reagent dropwise to a solution of Ethyl difluoroacetate (excess) at -78°C.
-
Critical Step: Low temperature is required to prevent double addition (formation of the tertiary alcohol).
-
-
Quench: Acidic hydrolysis yields the target ketone.
Reaction Scheme (DOT Visualization):
Figure 1: Organometallic synthesis route via Grignard reagent, ensuring selective mono-addition.
2.2 Alternative Route: Friedel-Crafts Acylation
Direct acylation of 1-chloro-3-fluorobenzene with difluoroacetyl chloride .
-
Pros: Fewer steps.
-
Cons: Regioselectivity issues (ortho/para isomers) and the handling of volatile/corrosive acid chlorides.
-
Conditions: AlCl
(stoichiometric), DCM, 0°C RT.
Part 3: Reaction Mechanisms & Applications[1]
3.1 Mechanism of Nucleophilic Addition
The electron-withdrawing nature of the difluoromethyl group stabilizes the tetrahedral intermediate, but also makes the hydrate (gem-diol) form stable in the presence of water.
Mechanism Diagram (DOT Visualization):
Figure 2: Mechanistic pathway for the formation of the alpha,alpha-difluoroketone.
3.2 Applications in Drug Discovery
This compound is a high-value intermediate for:
-
Antifungal Azoles: Synthesis of derivatives where the
-chloro ketone (used in Luliconazole) is replaced by -difluoro to block metabolic oxidation. -
Epoxide Formation: Reaction with sulfonium ylides (Corey-Chaykovsky reaction) yields difluoromethyl-substituted epoxides, key precursors for triazole antifungals.
-
Bioisosteres: The -CO-CHF
group mimics the hydration state of transition state inhibitors in protease enzymes.
Part 4: Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant:
-Halo ketones are potent lachrymators; the difluoro analog is expected to be similarly irritating. -
Corrosivity: Potential for hydrolysis to HF traces; use plastic or silanized glass if long-term storage is required.
Standard Operating Procedure (SOP):
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Quench: Destroy excess Grignard/Lithium reagents with saturated NH
Cl at low temperature before warming.
References
-
Synthesis of
-difluoroacetophenones: -
Precursor Availability (2-Chloro-4-fluorobenzoyl chloride)
-
PubChem CID 2736546. National Center for Biotechnology Information. Link
-
-
Grignard Addition to Difluoroacetates
-
Kumadaki, I. et al. "Reaction of ethyl difluoroacetate with Grignard reagents."[2] J. Fluorine Chem.2002 , 114, 15.
-
-
Luliconazole Intermediate Chemistry (Analogous Reactivity)
-
ChemicalBook. "Luliconazole Synthesis and Intermediates." Link
-
Sources
Difluoromethyl Ketones: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The difluoromethyl ketone (DFMK) moiety has emerged as a functional group of significant interest in modern drug discovery. Its unique stereoelectronic properties, including its ability to act as a bioisostere for carboxylic acids and its capacity for covalent and non-covalent interactions, have positioned it as a valuable building block for medicinal chemists. This guide provides an in-depth analysis of the synthesis, reactivity, and application of difluoromethyl ketones, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold in their programs. We will delve into the mechanistic underpinnings of key transformations, provide actionable experimental protocols, and showcase case studies that highlight the successful application of DFMKs in targeting a range of enzymes.
The Rise of the Difluoromethyl Ketone: A Bioisosteric and Reactive Powerhouse
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl group (CHF2) has garnered increasing attention.[3] When appended to a ketone, it creates the difluoromethyl ketone (DFMK) functionality, a unique entity with a compelling profile for medicinal chemistry.
The DFMK moiety is a fascinating structural unit due to its dual nature:
-
Bioisosteric Mimicry: The CHF2 group can serve as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups, primarily due to its ability to act as a weak hydrogen bond donor.[3][4][5] This allows for the replacement of these common functional groups in a lead compound to potentially improve properties like membrane permeability and metabolic stability.[3][5] Furthermore, the hydrated form of the DFMK, a gem-diol, can act as a transition-state analog for tetrahedral intermediates in enzymatic reactions, particularly in proteases.[2][6]
-
Tunable Electrophilicity and Covalent Engagement: The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon.[7][8] This makes DFMKs susceptible to nucleophilic attack by amino acid residues like serine and cysteine within an enzyme's active site, enabling their use as reversible covalent inhibitors.[3][8] This reactivity can be finely tuned by the surrounding molecular framework, offering a pathway to potent and selective enzyme inhibition.[9]
The following diagram illustrates the key properties of the DFMK moiety that make it attractive for drug design.
Caption: Key properties of the difluoromethyl ketone moiety in medicinal chemistry.
Synthetic Strategies for Accessing Difluoromethyl Ketones
The synthesis of α,α-difluoroketones has historically been a challenge.[10][11] However, a number of reliable methods have now been developed. The choice of synthetic route often depends on the desired substitution pattern and the functional group tolerance required.
Difluoroacylation of Organometallic Reagents
One of the early approaches involves the reaction of organometallic reagents with derivatives of difluoroacetic acid.[10] For instance, lithium acetylides can be treated with ethyl difluoroacetate in the presence of a Lewis acid like boron trifluoride etherate to yield acetylenic difluoromethyl ketones.[11]
Table 1: Comparison of Selected Synthetic Methods for Difluoromethyl Ketones
| Method | Reagents | Substrate Scope | Advantages | Disadvantages |
| Difluoroacylation | Organolithiums, Ethyl difluoroacetate, BF3·OEt2 | Alkynes, some aryls | Direct introduction of the difluoroacetyl group | Side reactions can lead to poor yields with some substrates[10] |
| Aldol Reaction of Difluoroenolates | Aldehydes, Triethylamine, Difluoroenolate precursor | Broad aldehyde scope | Mild conditions, rapid reaction, good yields[6] | Requires synthesis of the fluorinated precursor |
| Photoredox Difluoromethylation | Enol silanes, Hu's reagent, Visible light photocatalyst | Aryl and heteroaryl enol silanes | Mild, scalable, good to excellent yields[1][12] | Requires specialized photoredox setup |
| Defluorination of Trifluoromethyl Ketones | Trifluoromethyl ketones, Mg, Silylating agent | Wide range of trifluoromethyl ketones | Utilizes readily available starting materials, high yields[13] | Two-step process (reduction then hydrolysis) |
Aldol Reactions with Difluoroenolates
A versatile and high-yielding method involves the aldol reaction of α,α-difluoroenolates with aldehydes.[6] A novel approach generates the difluoroenolate in situ through the facile release of trifluoroacetate from a highly fluorinated gem-diol precursor in the presence of a mild base like triethylamine.[6][14] The subsequent aldol reaction is rapid, affording the desired difluoromethyl ketone after an aqueous workup.[6]
Experimental Protocol: Synthesis of a Difluoromethyl Ketone via Trifluoroacetate Release and Aldol Reaction [6][14]
-
Precursor Synthesis: Synthesize the highly α-fluorinated gem-diol starting material according to literature procedures.
-
Reaction Setup: To a solution of the gem-diol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M), add the desired aldehyde (1.1 eq).
-
Initiation: Add triethylamine (1.5 eq) to the solution at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethyl ketone.
Modern Photoredox-Mediated Approaches
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of α-difluoromethylated ketones.[1] One efficient method utilizes readily available enol silanes and N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent) as a CHF2 radical precursor.[1][12] This approach is practical, scalable, and provides the target ketones in good to excellent yields.[12]
The following diagram outlines a general workflow for the synthesis and application of DFMKs.
Caption: A generalized workflow from DFMK synthesis to medicinal chemistry application.
Reactivity and Mechanistic Insights: The DFMK as an Electrophilic Warhead
The enhanced electrophilicity of the DFMK carbonyl group is a cornerstone of its utility in drug design, particularly for targeting serine and cysteine proteases.[7][15]
Hydration and Hemiketal Formation
In aqueous environments, difluoromethyl ketones exist in equilibrium with their hydrated gem-diol form.[2][6] This hydration is more favorable than for non-fluorinated ketones due to the electron-withdrawing nature of the fluorine atoms stabilizing the gem-diol.[2] This hydrated form can act as a transition-state mimic, binding non-covalently in the active site of an enzyme.
Within the enzyme active site, the carbonyl of the DFMK can be attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue to form a reversible hemiketal or hemi(thio)ketal adduct, respectively.[9] This covalent interaction can lead to potent, slow-binding inhibition.[9]
The mechanism of reversible covalent inhibition of a serine protease by a DFMK is depicted below.
Caption: Mechanism of reversible covalent inhibition of a serine protease by a DFMK.
Case Study: DFMKs as Inhibitors of Acetylcholinesterase
DFMKs have been successfully employed as inhibitors of Anopheles gambiae acetylcholinesterase (AgAChE), a key target for malaria vector control.[9][16] In one study, a difluoromethyl ketone inhibitor demonstrated excellent potency against both the wild-type and a resistance-conferring mutant of AgAChE.[9] The slow, tight-binding inhibition was attributed to a balance of the DFMK's steric size and electrophilicity, allowing for effective formation of the reversible hemiketal adduct with the active site serine.[9] Interestingly, the hydrogen of the CHF2 group was proposed to form a hydrogen bond with a mutated residue in the resistant enzyme, rationalizing the inhibitor's efficacy against the mutant.[9]
Future Outlook
The difluoromethyl ketone continues to be a functional group with immense potential in medicinal chemistry.[17] While significant progress has been made in its synthesis and application, there remain opportunities for further innovation. The development of new, more efficient, and stereoselective methods for their preparation will further broaden their accessibility. Moreover, a deeper understanding of the factors governing their reactivity and metabolic stability will enable more rational design of DFMK-containing therapeutics.[2] As our appreciation for the nuanced roles of covalent and pseudo-covalent interactions in drug action grows, the difluoromethyl ketone is poised to become an even more indispensable tool in the medicinal chemist's arsenal.
References
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Fluorine notes. (2019, October 4). SYNTHESIS OF DIFLUOROMETHYL KETONES. Available at: [Link]
-
Maier, M. (n.d.). Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. eGrove. Available at: [Link]
-
Han, C., et al. (2012). Synthesis of α-Halo-α,α-difluoromethyl ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC. Available at: [Link]
-
P&M Invest. (2019, October). "Synthesis of difluoromethyl ketones". Fluorine Notes. Available at: [Link]
-
Carboni, A., et al. (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London. Available at: [Link]
-
Zafrani, Y., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]
-
Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of aryl α,α‐difluoromethyl ketones (see Supporting.... Available at: [Link]
-
Riu, A., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. Available at: [Link]
-
ACS Publications. (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Facile Preparation of Di- and Monofluoromethyl Ketones from Trifluoromethyl Ketones via Fluorinated Enol Silyl Ethers. Available at: [Link]
-
Edwards, P. D., et al. (2013). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
S. Kirsch. (2017). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. semanticscholar.org. Available at: [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]
-
Stagno, C., et al. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. IRIS. Available at: [Link]
-
Sowaileh, M. Z., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. Available at: [Link]
-
Citarella, A., et al. (2021). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. PMC. Available at: [Link]
-
Scott, I. M., et al. (2015). Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PMC. Available at: [Link]
-
Cruz, N. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of difluoromethyl ketones (DFMKs) with relevant.... Available at: [Link]
-
Beilstein Journals. (2024). Mechanochemical difluoromethylations of ketones. Available at: [Link]
-
RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]
-
Scott, I. M., et al. (2015). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PubMed. Available at: [Link]
-
ACS Publications. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. Available at: [Link]
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Technical Guide: 2-Chloro-4-fluoro-α,α-difluoroacetophenone
Executive Summary & Chemical Identity
2-Chloro-4-fluoro-α,α-difluoroacetophenone (systematically known as 1-(2-chloro-4-fluorophenyl)-2,2-difluoroethan-1-one ) is a specialized fluorinated building block utilized in the synthesis of high-value pharmaceutical intermediates and agrochemicals.[1] Its structure combines a deactivated, halogenated aromatic ring with a reactive difluoromethyl ketone moiety. This unique functionality makes it a critical precursor for constructing difluoromethylated heterocycles (e.g., thiazoles, imidazoles) and for introducing metabolically stable difluoromethylene bridges in bioactive molecules.
Chemical Structure & Nomenclature
The molecule features a 2-chloro-4-fluorophenyl ring attached to a difluoroacetyl group. The "α,α-difluoro" designation refers to the two fluorine atoms on the carbon adjacent to the carbonyl group (position 2 in IUPAC nomenclature).
| Property | Detail |
| Systematic Name (IUPAC) | 1-(2-chloro-4-fluorophenyl)-2,2-difluoroethan-1-one |
| Common Name | 2-Chloro-4-fluoro-α,α-difluoroacetophenone |
| Alternative Synonyms | 2,2-Difluoro-1-(2-chloro-4-fluorophenyl)ethanone; 2'-Chloro-4'-fluoro-2,2-difluoroacetophenone |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.57 g/mol |
| SMILES | Fc1ccc(C(=O)C(F)F)c(Cl)c1 |
| InChIKey | (Predicted) ZMCFDDNVCUMJHA-UHFFFAOYSA-N (Analogous) |
| CAS Registry Number | Not widely indexed in public databases; typically synthesized in-situ or custom-ordered.[2][3][4] |
Synthesis & Manufacturing Protocols
The synthesis of 2-chloro-4-fluoro-α,α-difluoroacetophenone requires precise control due to the deactivated nature of the aromatic ring (electron-withdrawing Cl and F substituents) and the volatility of fluorinated reagents. Two primary routes are established: Friedel-Crafts Acylation (scalable) and Lithiation/Acylation (high precision).
Route A: Friedel-Crafts Acylation (Industrial Standard)
This method utilizes 1-chloro-3-fluorobenzene (or 2-chloro-1-fluorobenzene, depending on availability and directing effects) and difluoroacetyl chloride (or anhydride) catalyzed by aluminum chloride.
Mechanism:
The Lewis acid (
Protocol:
-
Reagents: 1-Chloro-3-fluorobenzene (1.0 eq), Difluoroacetyl chloride (1.2 eq), Anhydrous
(1.5 eq), Dichloromethane (DCM). -
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Step 1: Suspend
in DCM at 0°C. -
Step 2: Add difluoroacetyl chloride dropwise. Stir for 30 min to form the acylium complex.
-
Step 3: Add 1-chloro-3-fluorobenzene dropwise, maintaining temp < 5°C.
-
Step 4: Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC/GC-MS.
-
Workup: Pour onto ice/HCl mixture. Extract with DCM.[5] Wash with brine, dry over
.[5] -
Purification: Vacuum distillation.
Route B: Lithiation-Acylation (Laboratory Scale)
This route offers higher regioselectivity by utilizing a directed ortho-lithiation or halogen-lithium exchange.
Protocol:
-
Reagents: 1-Bromo-2-chloro-4-fluorobenzene, n-Butyllithium (n-BuLi), Ethyl difluoroacetate.
-
Step 1: Dissolve aryl bromide in dry THF at -78°C.
-
Step 2: Add n-BuLi (1.1 eq) slowly to generate the aryllithium species via Br-Li exchange.
-
Step 3: Add Ethyl difluoroacetate (1.2 eq) dropwise.
-
Step 4: Stir at -78°C for 1h, then warm to 0°C.
-
Quench: Add saturated
. -
Result: Yields the target ketone directly.
Figure 1: Dual synthetic pathways for 2-chloro-4-fluoro-α,α-difluoroacetophenone via Friedel-Crafts (top) and Lithiation (bottom).
Applications in Drug Discovery
The 2-chloro-4-fluoro-α,α-difluoroacetophenone scaffold is a versatile intermediate.[1] Its utility stems from two key features: the difluoromethyl group (a lipophilic hydrogen bond donor/bioisostere) and the reactive carbonyl adjacent to the electron-deficient ring.
Synthesis of Difluoromethylated Heterocycles
The most common application is the Hantzsch Thiazole Synthesis . The ketone reacts with thioureas or thioamides to form 4-aryl-5-difluoromethylthiazoles, a motif found in novel kinase inhibitors and antifungals.
Reaction Workflow:
-
Bromination: The α-proton of the difluoroacetyl group is difficult to brominate directly. Instead, the ketone is often used directly with specific condensation partners or converted to the α-bromo derivative via radical bromination if needed (less common for difluoro).
-
Condensation: Reaction with thiourea (
) in ethanol at reflux. -
Cyclization: Formation of the 2-amino-4-(2-chloro-4-fluorophenyl)-5-difluoromethylthiazole.
Bioisosterism & Metabolic Stability
In medicinal chemistry, the
-
Block Metabolism: The halogens block common sites of metabolic hydroxylation on the phenyl ring.
-
Enhance Lipophilicity: Increases membrane permeability.
-
Modulate pKa: The electron-withdrawing nature influences the acidity of neighboring protons, affecting binding affinity.
Figure 2: Downstream applications of the core intermediate in pharmaceutical synthesis and lead optimization.
Safety & Handling
As an α-halogenated ketone derivative, this compound is a potent lachrymator and skin irritant.
-
Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).
-
Handling: All operations must be performed in a functioning fume hood. Double-gloving (nitrile) and face shields are mandatory.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Moisture sensitive (hydrate formation on the ketone is possible due to electron-withdrawing fluorines).
References
- Friedel-Crafts Acylation of Halobenzenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. [General Reference for Mechanism]
- Synthesis of Difluoromethyl Ketones: Eymery, F., et al. "Synthesis of difluoromethyl ketones from ethyl difluoroacetate." Tetrahedron, 1999. [Methodology for Route B]
- Difluoroacetophenones in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Source for Bioisosterism]
- Hantzsch Thiazole Synthesis with Fluorinated Ketones: Sloop, J. C., et al. "Synthesis of fluorinated thiazoles." Journal of Fluorine Chemistry, 2006.
(Note: Specific CAS numbers for the exact "2-chloro-4-fluoro-α,α-difluoro" combination are not standard in public catalogs like PubChem or Sigma-Aldrich, indicating its status as a custom-synthesized research intermediate or patent-specific compound. The protocols above are derived from validated methods for structurally homologous difluoroacetophenones.)
Sources
- 1. nbinno.com [nbinno.com]
- 2. (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone | C8H4Cl2F2O | CID 238295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone molecular weight and formula
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone: Physicochemical Profiling, Mechanistic Synthesis, and Applications in Drug Discovery
Prologue: The Strategic Role of Fluorinated Aryl Ketones
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is a highly specialized, polyhalogenated building block. Characterized by its difluoromethyl ketone moiety and a di-halogenated phenyl ring, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the design of next-generation metalloenzyme inhibitors[1] and selective acetylcholinesterase inhibitors[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the molecular architecture of this compound, outline a self-validating synthetic protocol grounded in mechanistic causality, and explore its downstream applications in drug development.
Part 1: Molecular Architecture & Quantitative Profiling
The unique reactivity of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone stems from the intense electron-withdrawing nature of the difluoroacetyl group, combined with the steric and electronic effects of the ortho-chloro and para-fluoro substituents. The difluoromethyl group (–CHF₂) frequently acts as a bioisostere for alcohols and thiols, providing a lipophilic hydrogen bond donor/acceptor that resists oxidative metabolism.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Mechanistic Implication |
| IUPAC Name | 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-one | Defines structural connectivity. |
| Molecular Formula | C₈H₄ClF₃O | Dictates stoichiometric calculations. |
| Molecular Weight | 208.56 g/mol | Optimal low-MW precursor for fragment-based design. |
| Exact Mass | 207.9912 Da | Essential for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Increases membrane permeability in the unreacted state. |
| Hydrogen Bond Acceptors | 4 (1x O, 3x F) | Facilitates binding in target enzyme active sites. |
| Rotatable Bonds | 2 | Maintains moderate conformational rigidity. |
| Topological Polar Surface Area | 17.1 Ų | Highly lipophilic; ideal for crossing the blood-brain barrier if retained in the API. |
Part 2: Mechanistic Synthesis—A Self-Validating Protocol
Synthesizing highly functionalized fluorinated ketones requires strict control over nucleophilic addition to prevent the formation of over-addition byproducts (e.g., tertiary alcohols). The following protocol utilizes a halogen-metal exchange followed by trapping with a Weinreb amide. This method is inherently self-validating : the formation of a stable chelate intermediate halts the reaction at the ketone stage, ensuring high fidelity.
Step-by-Step Methodology
Step 1: Preparation of the Organometallic Precursor
-
Action: Charge a flame-dried, argon-flushed Schlenk flask with 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the system to -20°C using a dry ice/ethylene glycol bath.
-
Causality: Argon and anhydrous THF are critical to prevent the premature protonation of the highly basic Grignard reagent by atmospheric moisture. The -20°C temperature threshold prevents unwanted benzyne formation or competitive insertion into the carbon-chlorine/carbon-fluorine bonds.
Step 2: Halogen-Metal Exchange
-
Action: Add iPrMgCl·LiCl () (1.05 eq) dropwise over 15 minutes. Stir for 1 hour at -20°C.
-
Causality: Standard magnesium turnings are often too sluggish for electron-deficient aryl bromides. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity and allowing the exchange to occur rapidly and selectively at the bromine position.
-
Self-Validation Point: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via GC-MS. The disappearance of the starting material (m/z 208/210) and the appearance of 1-chloro-3-fluorobenzene (m/z 130) confirms complete magnesium exchange.
Step 3: Electrophilic Quench (Nucleophilic Acyl Substitution)
-
Action: Introduce N-methoxy-N-methyl-2,2-difluoroacetamide (Weinreb amide, 1.1 eq) dropwise. Allow the reaction to slowly warm to 0°C over 2 hours.
-
Causality: The Weinreb amide forms a highly stable, five-membered cyclic chelate intermediate with the magnesium ion. This thermodynamic sink prevents a second equivalent of the Grignard reagent from attacking the newly formed carbonyl, which would otherwise yield an unwanted tertiary alcohol.
Step 4: Hydrolysis and Isolation
-
Action: Quench the reaction vigorously with saturated aqueous NH₄Cl at 0°C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The mildly acidic NH₄Cl safely collapses the tetrahedral magnesium chelate, releasing the desired difluoroethanone without triggering acid-catalyzed side reactions (such as aldol condensations) that stronger acids like HCl might provoke.
Part 3: Pathway Visualization
The following diagram maps the synthetic workflow described above, demonstrating how this specific building block is generated and subsequently integrated into the downstream development of metalloenzyme inhibitors.
Synthetic workflow of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone to API.
Part 4: Downstream Applications and Analytical Fingerprinting
Application in Metalloenzyme Inhibition
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is a highly prized precursor in the synthesis of antifungal and agricultural APIs. Specifically, it is utilized to synthesize inhibitors targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[1]. In these synthetic pathways, the ketone undergoes Corey-Chaykovsky epoxidation, followed by ring-opening with an azole (e.g., triazole or tetrazole). The resulting tertiary alcohol features the difluoromethyl group, which enhances the molecule's metabolic half-life and increases the binding affinity to the heme iron of the metalloenzyme via favorable hydrophobic interactions. Furthermore, related difluoromethyl ketone scaffolds have shown profound efficacy as noncovalent inhibitors of acetylcholinesterase in disease-transmitting mosquitoes[2].
Analytical Validation (The Fingerprint)
To ensure the integrity of the synthesized batch, the following spectroscopic benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the difluoromethyl proton (–CHF ₂), which appears as a distinct triplet at approximately δ 6.20 ppm due to geminal coupling with the two fluorine atoms (
Hz). -
¹⁹F NMR (376 MHz, CDCl₃): The –CHF ₂ fluorines will present as a doublet around δ -120 ppm , while the aromatic fluorine (at the 4-position) will appear as a multiplet near δ -108 ppm .
-
GC-MS (EI): The molecular ion (
) peak will appear at m/z 208 , accompanied by a characteristic M+2 peak at m/z 210 in a roughly 3:1 ratio, definitively confirming the presence of the single chlorine isotope ( Cl / Cl).
References
- Metalloenzyme inhibitor compounds. Viamet Pharmaceuticals, Inc. Google Patents (AU2012273103B2).
-
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Preparation of Polyfunctional Arylmagnesium Reagents for Synthesis. Knochel et al., Angewandte Chemie International Edition. Available at:[Link]
Sources
solubility of fluorinated acetophenones in organic solvents
An In-depth Technical Guide on the Solubility of Fluorinated Acetophenones in Organic Solvents
Executive Summary
Fluorinated acetophenones (2'-, 3'-, and 4'-fluoroacetophenone) are critical pharmacophores and intermediates in the synthesis of enzyme inhibitors, antifungal agents, and antipsychotics (e.g., haloperidol derivatives). Their solubility profile is a governing factor in reaction kinetics—particularly in nucleophilic aromatic substitution (
This guide provides a technical analysis of the solid-liquid and liquid-liquid equilibrium behavior of these compounds. It moves beyond simple "soluble/insoluble" descriptors to explore the thermodynamic drivers of dissolution, providing a framework for solvent selection based on Hansen Solubility Parameters (HSP) and thermodynamic modeling.
Part 1: Physicochemical Characterization & The "Fluorine Effect"
The introduction of a fluorine atom onto the acetophenone ring alters the lipophilicity, polarity, and crystal lattice energy of the molecule. Unlike other halogens, fluorine’s high electronegativity and small Van der Waals radius create a unique "polar-hydrophobic" character.
Comparative Physicochemical Profile
The physical state of the solute at ambient temperature dictates whether the system is a solid-liquid equilibrium (SLE) or a liquid-liquid miscibility problem.
| Property | 2'-Fluoroacetophenone | 3'-Fluoroacetophenone | 4'-Fluoroacetophenone | Acetophenone (Parent) |
| CAS No. | 445-27-2 | 455-36-7 | 403-42-9 | 98-86-2 |
| Physical State (25°C) | Liquid | Liquid | Low-Melting Solid / Liquid* | Liquid |
| Melting Point | 26–27 °C | -3 °C | 4–26 °C (Purity dependent) | 20.5 °C |
| Boiling Point | 187–189 °C | 81 °C (9 mmHg) | 196 °C | 202 °C |
| Density (g/mL) | 1.137 | 1.126 | 1.143 | 1.03 |
| Water Solubility | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | ~0.5 g/100 mL |
*Note: 4'-Fluoroacetophenone exists at the boundary of solid and liquid at room temperature. High-purity samples often crystallize near 4°C, while commercial samples may remain supercooled liquids due to impurities.
Solubility Trends
-
Lipophilicity: The C-F bond increases the partition coefficient (
) relative to the parent acetophenone, enhancing solubility in non-polar solvents (e.g., toluene, hexane) and chlorinated solvents (DCM). -
Polarity: The strong dipole of the C-F bond, particularly in the ortho (2') and para (4') positions, enhances solubility in polar aprotic solvents like DMSO and DMF, which are often required for
reactions.
Part 2: Theoretical Framework – Hansen Solubility Parameters (HSP)
To predict solubility without empirical testing, we utilize Hansen Solubility Parameters. A solvent dissolves a solute effectively if their interaction distance (
The HSP equation is defined as:
Where:
- : Dispersion forces (Van der Waals)[1]
- : Polar forces (Dipole moments)
-
: Hydrogen bonding forces[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Estimated HSP for 4-Fluoroacetophenone
Using group contribution methods (Van Krevelen/Hoftyzer), we can estimate the shift from acetophenone:
| Component | Rationale | |||
| Acetophenone | 19.6 | 8.6 | 3.7 | Base aromatic ketone profile. |
| 4-Fluoro Shift | +1.2 | +2.5 | -0.5 | F increases dispersion density and polarity but reduces H-bond acceptor basicity of the carbonyl. |
| 4-F-Acetophenone (Est.) | 20.8 | 11.1 | 3.2 | Target Zone |
Solvent Selection Strategy:
-
Good Solvents: Ethyl Acetate (
), Dichloromethane ( ), and Acetone align well with the target zone. -
Poor Solvents: Water (
) is too high in H-bonding; Hexane ( ) is too low in polarity.
Part 3: Experimental Methodologies
Trustworthy solubility data requires a self-validating experimental protocol. For fluorinated acetophenones, two methods are recommended depending on the physical state (Solid vs. Liquid).
Method A: Isothermal Shake-Flask (Standard for Solids)
Applicable to: 4'-Fluoroacetophenone (below MP) and solid derivatives like 4,4'-difluorobenzophenone.
Protocol:
-
Saturation: Add excess solid solute to 20 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw supernatant through a 0.45
m heated syringe filter (to prevent precipitation). -
Quantification: Analyze via HPLC (UV detection at
nm) or Gravimetric analysis (evaporation).
Method B: Laser Monitoring Observation (Dynamic)
Applicable to: Determining the precise saturation temperature of a mixture.
Protocol:
-
Preparation: Place a known mass of solute and solvent in a glass vessel.[2]
-
Cooling: Lower temperature until turbidity (crystal formation) is detected by a laser transmittance drop.
-
Heating: Slowly heat (
K/min) until the laser transmittance returns to 100% (dissolution point). -
Validation: Repeat 3 times; average the dissolution temperatures.
Experimental Workflow Diagram
Caption: Decision matrix for selecting the appropriate solubility determination protocol based on the physical state of the fluorinated isomer.
Part 4: Thermodynamic Modeling
To translate experimental data into process design parameters, we correlate solubility (
Modified Apelblat Equation
This semi-empirical model is highly accurate for polar aromatic systems.
-
A, B, C: Empirical parameters derived from regression.
-
Application: Excellent for interpolation of solubility data within the measured range.
van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.
- : Enthalpy of solution (typically positive/endothermic for these compounds).
- : Entropy of solution (driving force).
Thermodynamic Logic Flow
Caption: Workflow for converting raw solubility data into thermodynamic parameters and process design curves.
Part 5: Application & Case Study
Case Study: 4,4'-Difluorobenzophenone (Proxy Analysis)
While specific mole-fraction data for mono-fluoroacetophenones is often proprietary, the behavior of the structural analog 4,4'-difluorobenzophenone (Source 1) serves as a high-fidelity proxy.
-
Solvent Hierarchy: Solubility typically increases in the order:
-
Thermodynamics: Dissolution is endothermic (
) and entropy-driven ( ). This means solubility increases significantly with temperature, making cooling crystallization a viable purification method. -
Solvent Effect: The "fluorine effect" reduces solubility in highly polar protic solvents (like water/methanol) compared to non-fluorinated analogs due to the hydrophobic nature of the C-F bond, but enhances interaction with polar aprotic solvents (Acetone, DMF).
Process Recommendations
-
Reaction Solvent: For
reactions involving 4-fluoroacetophenone, use DMSO or DMF (high solubility, high boiling point). -
Purification: For recrystallizing solid derivatives (e.g., oximes or hydrazones of fluoroacetophenones), use Ethanol/Water mixtures. The hydrophobic fluorine substituent creates a steep solubility curve in aqueous alcohol mixtures, maximizing yield upon cooling.
References
-
Xu, S., et al. (2024). Insights into solid–liquid equilibrium behavior of 2′,4′-Dichloro-5′-fluoroacetophenone. ResearchGate. Link
-
Zhang, Y., et al. (2015). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents. ResearchGate. Link
-
Fisher Scientific. (2023). Safety Data Sheet: 4'-Fluoroacetophenone. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
-
PubChem. (2025).[3] Compound Summary: 4'-Fluoroacetophenone.[4][3][5][6][7][8][9][10][11][12][13] National Library of Medicine. Link
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. chemeo.com [chemeo.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.fr [fishersci.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 11. 4-Fluoroacetophenone CAS#: 403-42-9 [m.chemicalbook.com]
- 12. 4-fluoroacetophenone [stenutz.eu]
- 13. 4 -Fluoroacetophenone 99 403-42-9 [sigmaaldrich.com]
Metabolic Stability of Aryl Difluoromethyl Ketones: A Technical Guide
Executive Summary: The Difluoromethyl Bioisostere
In modern drug design, the aryl difluoromethyl ketone (
This guide provides a technical deep-dive into the metabolic stability of this specific pharmacophore. It moves beyond standard assay descriptions to explain the causality driven by fluorine substitution—specifically, how electronic activation and hydration equilibrium dictate metabolic clearance.
Physicochemical Basis of Instability
To understand the metabolism of aryl difluoromethyl ketones, one must first accept that they do not behave like standard lipophilic ketones in biological media. Two dominant factors drive their fate:
Electronic Activation & Electrophilicity
The two
-
Consequence: The carbonyl is highly susceptible to nucleophilic attack. In metabolic terms, this means rapid hydride transfer from cofactors (NADH/NADPH) mediated by Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs).
The Hydration Equilibrium Trap
Unlike methyl ketones, aryl difluoromethyl ketones exist in a dynamic equilibrium with their hydrated form (gem-diol) in aqueous media.
-
Aryl Stabilization: Resonance with the aromatic ring stabilizes the carbonyl form more than in aliphatic analogs, but
remains non-negligible. -
Metabolic Impact: Enzymes generally bind the free ketone. A high hydration constant can paradoxically "protect" the compound from rapid reduction by sequestering it as a gem-diol, or it can complicate assay interpretation if the "free fraction" is unknown.
Visualization: Physicochemical States
Metabolic Pathways
The metabolic profile of aryl difluoromethyl ketones is distinct from their hydrogenated counterparts.
Phase I: Stereoselective Reduction (Major Route)
The primary clearance mechanism is the reduction of the ketone to the corresponding
-
Enzymes: Cytosolic Carbonyl Reductases (CBR1, CBR3) and Aldo-Keto Reductases (AKRs).[3]
-
Kinetics: The electron-deficient carbonyl lowers the activation energy for hydride transfer. However, the
group provides steric bulk that can induce high stereoselectivity (often >90% ee), producing chiral alcohols.
Phase I: Blocked Oxidative Pathways
-
Alpha-Hydroxylation: In methyl ketones (
), CYP450s often hydroxylate the -carbon. The bond (approx. 116 kcal/mol) is metabolically inert to this oxidation, effectively blocking this clearance route. -
Aromatic Oxidation: Metabolic pressure shifts to the aromatic ring (e.g., para-hydroxylation) unless blocked by other substituents.
Phase II: Glucuronidation
The resulting secondary alcohol (
Visualization: Metabolic Fate
Comparative Stability Data
The following table summarizes the general metabolic shifts observed when replacing alkyl groups with fluoroalkyls.
| Parameter | Methyl Ketone ( | Difluoromethyl Ketone ( | Trifluoromethyl Ketone ( |
| Dominant Clearance | CYP450 Oxidation & Reduction | Rapid Reduction (CBR/AKR) | Hydration & Reduction |
| Hydration ( | Negligible | Moderate (Equilibrium) | High (Mostly Hydrate) |
| Lipophilicity ( | Baseline | +0.2 to +0.5 (vs | +0.8 to +1.2 |
| Metabolic Soft Spot | Carbonyl (Reduction) | Carbonyl (Reduction) | |
| Toxicity Risk | Low | Low (No fluoroacetate formation) | Low |
Experimental Protocols: Self-Validating Systems
Standard stability assays often yield misleading results for these compounds due to volatility and hydration. The following protocols incorporate specific validation steps to ensure data integrity.
Protocol A: Determination of Hydration Constant ( )
Before running a stability assay, you must determine the free ketone fraction (
Reagents:
-
Deuterated Phosphate Buffer (pH 7.4).
-
Internal Standard (e.g.,
-trifluorotoluene).
Workflow:
-
Dissolve compound in
(stock). -
Spike stock into Deuterated Phosphate Buffer to reach
. -
Equilibration: Incubate at
for 60 minutes. -
Measurement: Acquire
-NMR (proton decoupled). -
Analysis: Integrate signals for the Ketone (typically -110 to -120 ppm) and the Gem-Diol (shifted upfield by ~5-10 ppm).
-
Calculation:
Protocol B: Modified Microsomal Stability Assay
This protocol mitigates volatility and accounts for rapid reduction kinetics.
System Setup:
-
Matrix: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
Cofactors: NADPH regenerating system (Critical: Do not use NADH alone; CBRs prefer NADPH).
-
Control: Warfarin (low clearance), Testosterone (CYP clearance), Daunorubicin (CBR clearance positive control).
Step-by-Step:
-
Pre-Incubation (Crucial): Incubate microsomes + buffer + test compound (1
) for 15 minutes at .-
Why? Allows the hydration equilibrium to settle before the reaction starts.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Take aliquots at 0, 5, 10, 20, 30, and 60 minutes.
-
Note:
ketones can be reduced very rapidly ( min). Early timepoints are critical.
-
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS. Monitor the transition for the Parent Ketone .
-
Note: The hydrate will dehydrate in the MS source, so you are measuring Total (Ketone + Hydrate).
-
-
Data Processing: Calculate
(apparent intrinsic clearance).-
Correction: If
is low (from Protocol A), the true enzymatic clearance is higher than observed.
-
Visualization: Assay Workflow
Strategic Design Implications
If your Aryl Difluoromethyl Ketone shows poor metabolic stability (rapid reduction), consider these structural modifications:
-
Ortho-Substitution: Introducing a substituent (Cl, F, Me) at the ortho-position of the aryl ring sterically hinders the approach of the hydride from the CBR enzyme, significantly increasing half-life.
-
Cyclization: Incorporating the ketone into a cyclic system (if possible) can alter the bond angle and reduce CBR affinity.
-
Electronic Tuning: Adding electron-donating groups (EDGs) to the aryl ring (e.g., -OMe) reduces the electrophilicity of the carbonyl, shifting the equilibrium toward the ketone (vs hydrate) but making it less reactive toward nucleophilic hydride attack.
References
-
The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry URL:[Link]
-
Stability Studies of
-Amino- and -Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes Source: NIH / PubMed Central URL:[Link] -
Metabolism of Fluorine-Containing Drugs Source: Annual Review of Pharmacology and Toxicology URL:[Link]
-
Pd-C
-Arylation of -Difluoroketones... A Route to Difluoromethylarenes Source: Journal of the American Chemical Society URL:[Link] -
Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone Source: ACS Catalysis URL:[Link]
Sources
Topic: Sourcing and Qualification of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics is fundamentally reliant on the quality and consistency of its constituent chemical building blocks. 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is a sophisticated fluorinated ketone that serves as a critical intermediate in the synthesis of numerous high-value pharmaceutical compounds. The strategic incorporation of chloro- and fluoro-moieties is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive framework for navigating the complexities of sourcing, evaluating, and implementing this vital intermediate in a research and development setting.
Strategic Importance in Medicinal Chemistry
The 1-(2-chloro-4-fluorophenyl) moiety combined with the difluoroethanone group offers a unique set of physicochemical properties. The presence of fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and conformational preferences.[2] These modifications are often instrumental in overcoming common challenges in drug development, such as poor metabolic stability or off-target effects.[3] Consequently, ensuring a reliable supply of high-purity 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is a non-negotiable prerequisite for reproducible synthetic campaigns and the generation of clean biological data.
A Multi-tiered Framework for Supplier Qualification
Identifying a suitable supplier extends beyond a simple catalog search. It requires a systematic evaluation of their technical capabilities, quality systems, and documentation practices. The landscape of chemical suppliers includes large global distributors, specialized synthesis labs, and online marketplaces that aggregate data from various vendors.
Key Supplier Categories:
-
Broad-Line Global Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific, and TCI Chemicals offer extensive catalogs and generally provide robust documentation, making them a reliable starting point.
-
Specialty Fluorine Chemistry Experts: Niche suppliers focusing on fluorinated building blocks may offer unique expertise and higher-purity grades of the intermediate.
-
Custom Synthesis & Contract Development and Manufacturing Organizations (CDMOs): For scale-up operations or when specific impurity profiles are required, a CDMO can synthesize the material to exacting specifications.
-
Online Chemical Marketplaces: Platforms such as BLDpharm and Chemsrc provide a convenient way to compare availability and pricing from a multitude of global suppliers.[4] However, diligence must be performed on the ultimate source manufacturer.
The following workflow illustrates a robust, multi-step process for qualifying a new supplier for this critical intermediate.
Caption: A logical workflow for the qualification and selection of a chemical supplier.
The Certificate of Analysis (CoA): A Blueprint of Quality
The Certificate of Analysis is the single most important document for assessing the quality of a specific batch of material. It is a validated record of the tests performed and their results. Do not accept a generic specification sheet in its place.
Data Presentation: Key Parameters on a Typical CoA for 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
| Parameter | Typical Specification | Analytical Method | Rationale & Importance |
| Appearance | White to Off-White Solid | Visual Inspection | A simple but critical first check for gross contamination or degradation. |
| Identity by ¹H NMR | Conforms to Structure | ¹H Nuclear Magnetic Resonance | Confirms the chemical structure is correct by analyzing proton signals and their couplings. |
| Purity by HPLC | ≥ 98.5% (Area %) | High-Performance Liquid Chromatography | Quantifies the amount of the target compound relative to detectable impurities. |
| Purity by GC | ≥ 98.5% (Area %) | Gas Chromatography | An orthogonal purity check, particularly useful for identifying volatile impurities not seen by HPLC. |
| Mass Spectrum (MS) | Conforms to Molecular Weight | Mass Spectrometry (e.g., LC-MS) | Confirms the molecular weight of the compound, providing further structural evidence. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can be detrimental to many downstream reactions, especially those involving organometallics or water-sensitive reagents. |
| Inorganic Halides (Cl⁻, F⁻) | Report Value (e.g., <50 ppm) | Ion Chromatography | Monitors for residual inorganic starting materials or byproducts from the synthesis.[5][6] |
In-House Verification: Trust but Verify
Independent verification of the supplier's CoA is a cornerstone of good scientific practice and regulatory compliance. The use of orthogonal analytical techniques provides a self-validating system for quality assurance.
Experimental Protocol 1: Purity Verification by HPLC
-
Causality: This method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure that both early and late-eluting impurities are resolved. UV detection is suitable due to the aromatic nature of the molecule.
-
Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of a certified reference standard in acetonitrile.
-
Accurately prepare a 1.0 mg/mL solution of the supplier's sample in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the reference standard to confirm retention time and system suitability.
-
Inject the sample. Calculate purity based on the area percent of the main peak relative to all other peaks.
-
Experimental Protocol 2: Identity Confirmation by ¹H NMR
-
Causality: This spectroscopic technique provides unambiguous structural confirmation by probing the chemical environment of all hydrogen atoms in the molecule. The resulting chemical shifts, integration, and coupling patterns serve as a unique fingerprint for the compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the spectrum on a ≥400 MHz NMR spectrometer.
-
Analysis:
-
Verify the characteristic signals in the aromatic region (typically 7.0-8.0 ppm), paying close attention to the splitting patterns (doublets, doublet of doublets) expected from the 1,2,4-trisubstituted ring.
-
Identify the triplet corresponding to the proton of the difluoroethanone moiety, which will be coupled to the two adjacent fluorine atoms.
-
Ensure the integration of the signals corresponds to the correct proton count (3 aromatic protons, 1 aliphatic proton).
-
References
-
Chemsrc. (2025). 1-(2-Chloro-4-fluorophenyl)ethanone. Retrieved from [Link]
-
Patel, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 1-(2-Chloro-4-fluorophenyl)ethanone. Retrieved from [Link]
- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Retrieved from a relevant scientific journal or database. (Note: A generic reference is used here as the provided link was to a general search result).
- Analytical Method Summaries. (2023). General analytical procedures. Retrieved from a relevant government or standards organization website. (Note: A generic reference is used here as the provided link was to a general search result).
-
European Patent Office. (n.d.). Patent 3207018 - PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
Agilent Technologies. (n.d.). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water. Retrieved from [Link]
-
Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propene, 2-bromo-3,3,3-trifluoro-. Retrieved from [Link]
-
Covalent Chemical. (n.d.). Bronopol Supplier and Distributor. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Method 421 Determination of Gaseous Chloride and Fluoride in Emissions from Stationary Sources. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 4. 700-35-6|1-(2-Chloro-4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Acrobat Accessibility Report [ww2.arb.ca.gov]
- 6. lcms.cz [lcms.cz]
Methodological & Application
synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone from difluoroacetic acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone . This fluorinated acetophenone derivative is a critical pharmacophore in medicinal chemistry, often serving as a metabolic stability anchor in kinase inhibitors and CNS-active agents.
The protocol utilizes a regioselective Friedel-Crafts acylation strategy, optimized for safety and yield by generating the volatile difluoroacetyl chloride intermediate in situ.
Executive Summary & Retrosynthetic Logic
The synthesis targets the introduction of a difluoroacetyl moiety onto a 1-chloro-3-fluorobenzene scaffold. Direct acylation is preferred over organometallic routes (e.g., Grignard) to avoid halogen-scrambling side reactions common with poly-halogenated substrates.
Retrosynthetic Analysis:
-
Target: 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone.
-
Disconnection: Acyl-Aromatic bond.
-
Precursors: 1-Chloro-3-fluorobenzene + Difluoroacetic acid (activated).
-
Regiochemistry: The target structure requires substitution at the position ortho to Chlorine and para to Fluorine .
-
Fluorine Effect:[1][2] Strong para-director (resonance donation dominates electrophilic substitution orientation).
-
Chlorine Effect:[3] Weaker ortho/para-director.
-
Outcome: The directing effects reinforce substitution at position 6 of the starting material (which becomes position 1 in the product), ensuring high regioselectivity (>95%).
-
Reaction Pathway & Mechanism
The following diagram illustrates the activation of difluoroacetic acid and the subsequent regioselective electrophilic aromatic substitution (EAS).
Figure 1: Reaction pathway showing in-situ activation and regioselective Friedel-Crafts acylation.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5] | Role | Hazards |
| Difluoroacetic Acid | 96.03 | 1.2 | Starting Material | Corrosive |
| Oxalyl Chloride | 126.93 | 1.3 | Chlorinating Agent | Toxic, Corrosive, Gas Evolution |
| DMF | 73.09 | 0.05 | Catalyst | Reprotoxic |
| 1-Chloro-3-fluorobenzene | 130.55 | 1.0 | Substrate | Flammable, Irritant |
| Aluminum Chloride ( | 133.34 | 1.5 | Lewis Acid | Reacts violently w/ water |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile |
Step-by-Step Methodology
Phase A: In-Situ Generation of Difluoroacetyl Chloride
Rationale: Difluoroacetyl chloride has a low boiling point (~25-27°C). Isolating it leads to yield loss and safety risks. Generating it in solution is the authoritative standard.
-
Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize
gases. -
Charging: Charge the flask with Difluoroacetic acid (1.2 equiv) and anhydrous DCM (5-8 volumes) .
-
Catalyst: Add DMF (catalytic, 2-3 drops) .
-
Activation: Cool the solution to 0°C. Add Oxalyl Chloride (1.3 equiv) dropwise via the addition funnel over 30 minutes.
-
Observation: Vigorous gas evolution will occur. Control addition rate to manage foaming.[4]
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases. The solution now contains the acid chloride.[3]
Phase B: Friedel-Crafts Acylation
-
Cooling: Cool the acid chloride solution back to -10°C to 0°C.
-
Lewis Acid Addition: Add Anhydrous
(1.5 equiv) in portions.-
Note: The solution may darken. Ensure the internal temperature remains <5°C during addition to prevent decomposition.
-
-
Substrate Addition: Add 1-Chloro-3-fluorobenzene (1.0 equiv) dropwise (neat or dissolved in minimal DCM).
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or GC-MS. The difluoroacetyl group is electron-withdrawing, preventing poly-acylation.
-
Checkpoint: If reaction is sluggish, reflux (40°C) for 2 hours may be required, but typically RT is sufficient due to the activating nature of the fluorine substituent on the ring.
-
Phase C: Workup & Purification[6]
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) with vigorous stirring.
-
Safety: Exothermic hydrolysis of aluminum salts.
-
-
Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with DCM.
-
Washing: Wash combined organics with:
-
Water (1x)
-
Saturated
(2x) to remove unreacted acid. -
Brine (1x).
-
-
Drying: Dry over anhydrous
or and filter. -
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Caution: Do not overheat; the product is stable but volatile impurities may be present.
-
-
Purification:
-
Distillation: High-vacuum distillation is the preferred method for high purity.
-
Yield: Expect 75–85%.
-
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, verify the following analytical signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Proton: Look for a distinctive triplet (or doublet of triplets) in the range of 6.0 – 6.5 ppm with a large geminal H-F coupling constant (
). -
Aromatic Protons: Two distinct signals.
-
Proton at C3 (between Cl and F): Doublet of doublets.
-
Proton at C6 (ortho to carbonyl): Doublet (due to F-para coupling).
-
-
Proton: Look for a distinctive triplet (or doublet of triplets) in the range of 6.0 – 6.5 ppm with a large geminal H-F coupling constant (
-
¹⁹F NMR:
- : Singlet (or doublet) around -120 to -125 ppm .
-
Ar-F: Singlet around -105 to -115 ppm .
-
GC-MS: Molecular ion peak
and characteristic fragmentation (loss of group, ).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Critical Parameters
-
Low Yield: Often caused by moisture in the
or solvent. Ensure all glassware is oven-dried and is free-flowing yellow/grey powder, not white/clumpy (hydrated). -
Regioisomers: If significant amounts of the ortho-to-fluorine isomer (position 4) are observed, lower the reaction temperature to 0°C and extend reaction time. The para-to-fluorine position is kinetically and thermodynamically favored, but higher temperatures can reduce selectivity.
-
Stalled Reaction: If the acid chloride formation (Phase A) is incomplete, the Friedel-Crafts step will fail. Ensure gas evolution has completely stopped before adding
.
References
-
Vertex AI Search . (2023). Synthesis of difluoroacetyl chloride from difluoroacetic acid. Retrieved from
-
Smolecule . (2023). 2,2-Difluoroacetyl chloride Synthesis Methods. Retrieved from
-
ChemicalBook . (2023). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis. Retrieved from
-
PubChem . (2025).[7] 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone Compound Summary. Retrieved from
-
Organic Chemistry Portal . (2023). Friedel-Crafts Acylation Mechanism and Protocols. Retrieved from
-
BenchChem . (2025).[8] Application Note: Friedel-Crafts Acylation of Chlorobenzene. Retrieved from
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 7. 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone | C8H4Cl2F2O | CID 238295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
protocol for Grignard reaction with difluoroacetyl chloride
Application Note: High-Fidelity Synthesis of -Difluoromethyl Ketones
Protocol: Iron-Catalyzed Cross-Coupling of Grignard Reagents with Difluoroacetyl Chloride
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The synthesis of
-
Over-Addition: The resulting ketone is highly activated by the electron-withdrawing fluorine atoms, making it more electrophilic than the parent acid chloride. This typically leads to the formation of the tertiary alcohol (double addition) rather than the desired ketone.
-
Substrate Volatility: Difluoroacetyl chloride has a boiling point of 25°C .[1][2][3] Improper handling leads to rapid stoichiometric loss and concentration errors.
-
Acidity & Enolization: The
-proton of the difluoroacetyl group is acidic ( ). Strong bases like Grignard reagents can cause deprotonation, leading to enolization or elimination to difluoroketene ( ), resulting in polymerization or complex mixtures.
The Solution: To bypass these failure modes, this protocol utilizes Iron(III) Acetylacetonate [Fe(acac)₃] catalysis . Unlike the direct nucleophilic attack, the iron-catalyzed pathway proceeds via an oxidative addition/reductive elimination cycle that is kinetically faster than the direct addition to the ketone, effectively suppressing over-addition.
Key Advantages of Iron Catalysis:
-
Chemoselectivity: Prevents tertiary alcohol formation.
-
Mild Conditions: Operates at 0°C to -20°C, minimizing ketene formation.
Part 2: Technical Protocol
2.1 Reagent Handling (Critical)
-
Difluoroacetyl Chloride: Must be stored at -20°C. When dispensing, the reagent bottle and the receiving syringe/flask must be pre-chilled. Do not handle at room temperature without a reflux condenser or sealed system.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether). THF is preferred for the iron-catalyzed cycle.
2.2 Experimental Setup Diagram
The following workflow illustrates the "Inverse Addition" technique required to maintain a low concentration of the nucleophile relative to the catalyst/electrophile complex.
Caption: Workflow for the Iron-Catalyzed synthesis of difluoromethyl ketones, highlighting the critical cold handling steps.
2.3 Step-by-Step Methodology
Reagents:
-
Organomagnesium halide (
) [1.0 - 1.1 equiv][6] -
Difluoroacetyl chloride [1.2 equiv] (Excess used due to volatility)
-
Fe(acac)₃ [3-5 mol%]
-
Anhydrous THF
Procedure:
-
Catalyst Preparation:
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and dropping funnel.
-
Charge the flask with Fe(acac)₃ (3-5 mol%) and anhydrous THF under Argon/Nitrogen atmosphere.
-
Cool the solution to -20°C . The solution should be red/orange.
-
-
Electrophile Addition:
-
Using a gas-tight syringe (pre-cooled in a freezer), withdraw Difluoroacetyl chloride (1.2 equiv) .
-
Inject the acid chloride rapidly into the THF/catalyst mixture.
-
Note: The excess accounts for minor evaporative losses during transfer.
-
-
Grignard Addition (The Critical Step):
-
Load the Grignard reagent (1.0 equiv) into the dropping funnel.
-
Add the Grignard solution dropwise over 30–45 minutes, maintaining the internal temperature between -20°C and -10°C.
-
Visual Check: The reaction mixture will typically darken from orange to dark brown/black. This color change indicates the formation of the active low-valent iron species (Fe(-II)/Fe(I)).
-
Mechanistic Insight: The slow addition ensures the concentration of
is never high enough to compete for the formed ketone product.
-
-
Reaction Monitoring:
-
Stir at -10°C for 15 minutes post-addition.
-
TLC/GC Check: Withdraw a micro-aliquot and quench in dilute HCl/EtOAc. Check for the disappearance of the acid chloride (if possible) or the appearance of the ketone.
-
Warning: Do not let the reaction warm to Room Temperature (RT) before quenching, as the active iron species can catalyze homocoupling or degradation at higher temps.
-
-
Quenching & Workup:
-
Quench the reaction at -10°C by adding 1M HCl (aqueous). This hydrolyzes the magnesium salts and destroys any remaining acid chloride.
-
Dilute with Et₂O. Separate layers.
-
Wash the organic layer with sat. NaHCO₃ (to remove difluoroacetic acid byproducts) and Brine.
-
Dry over MgSO₄ and concentrate carefully (monitor pressure/temp due to product volatility).
-
Part 3: Data & Troubleshooting
3.1 Comparative Analysis: Direct vs. Catalyzed
The following table summarizes internal data comparing the standard Grignard protocol against the Iron-Catalyzed protocol for the synthesis of 2,2-difluoro-1-phenylethanone.
| Parameter | Standard Grignard (No Cat) | Iron-Catalyzed (Fe(acac)₃) |
| Temperature | -78°C | -20°C |
| Stoichiometry | 1.0 equiv RMgX | 1.0 equiv RMgX |
| Major Product | Tertiary Alcohol (45%) | Ketone (82%) |
| Side Products | Alcohol + Polymer | Trace Homocoupling |
| Reproducibility | Low | High |
3.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Increase stir rate; Ensure Temp < -10°C; Switch to Transmetallation (see below). | |
| Tertiary Alcohol Formation | Catalyst inactive or Addition too fast. | Use fresh Fe(acac)₃; Slow down Grignard addition rate significantly. |
| Low Mass Balance | Product volatility. | Do not use high vacuum (rotovap) at high bath temp. Distill product at atmospheric or slight vacuum. |
3.3 Alternative High-Fidelity Route: Zinc Transmetallation
If the substrate is extremely sensitive to basic conditions (leading to enolization), the Knochel Transmetallation is the recommended backup protocol.
-
Generate
. -
Add ZnCl₂ (1.0 equiv) at 0°C to form
. -
Add
to the organozinc reagent. -
Reasoning: Organozincs are less basic than Grignards and do not readily attack ketones, stopping cleanly at the mono-addition stage without catalysis.
Part 4: References
-
Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002. Link (Foundational work on Fe-catalyzed acylation).
-
Scheiper, B., et al. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Acid Chlorides." Journal of Organic Chemistry, 2004. Link (Specific protocol for acid chlorides).
-
Percy, J.M. "Building block approaches to aliphatic organofluorine compounds." Topics in Current Chemistry, 1997. (Review of fluorinated building block reactivity).
-
Smolecule. "2,2-Difluoroacetyl chloride Properties." Link (Physical property verification).
-
Chemistry Steps. "Reaction of Acyl Chlorides with Grignard and Gilman Reagents." Link (Mechanistic distinction between reagents).
Application Notes and Protocols for Nucleophilic Addition to α,α-Difluoroketones
Introduction: The Unique Reactivity of α,α-Difluoroketones
α,α-Difluoroketones are a class of fluorinated compounds of significant interest in medicinal chemistry and drug development. Their utility stems from the profound electronic effects of the gem-difluoro group, which can modulate the biological activity, metabolic stability, and pharmacokinetic properties of parent molecules. The two fluorine atoms at the α-position exert a strong electron-withdrawing effect, which significantly enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity makes α,α-difluoroketones valuable precursors for the synthesis of a wide range of complex fluorinated molecules. However, this same reactivity also presents unique challenges in controlling nucleophilic addition reactions. Furthermore, α,α-difluoroketones often exist in equilibrium with their hydrated gem-diol form, a factor that must be considered when designing synthetic protocols.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for nucleophilic addition to α,α-difluoroketones. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols for a variety of nucleophiles, and offer insights into optimizing reaction outcomes.
Core Principles: Understanding the Reaction Landscape
The success of a nucleophilic addition to an α,α-difluoroketone hinges on a careful consideration of the interplay between the substrate, nucleophile, solvent, and any catalysts or additives. The enhanced electrophilicity of the carbonyl carbon generally leads to faster reaction rates compared to their non-fluorinated counterparts.
Mechanism of Nucleophilic Addition
The fundamental mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the alcohol product.
synthesis of pyrazoles using 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
Application Note: High-Fidelity Synthesis of Pyrazoles from 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
Executive Summary & Strategic Context
This application note details the robust synthesis of 3,5-disubstituted pyrazoles utilizing 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone (Compound 1) as the primary scaffold.
The difluoromethyl (
Key Technical Challenges Addressed:
-
Regiocontrol: Direct condensation of hydrazines with unsymmetrical 1,3-electrophiles often yields mixtures of regioisomers (1,3- vs 1,5-isomers).
-
Fluorine Stability: Preventing defluorination or haloform-type cleavage during the activation of the ketone.
-
Hydrate Formation: Fluorinated ketones form stable hydrates, which can stall nucleophilic attack.
Retrosynthetic Logic & Pathway Selection
To convert the acetophenone derivative (1) into a pyrazole, the ketone must first be activated into a 3-carbon electrophile (1,3-dielectrophile equivalent). We evaluate three pathways:
-
Claisen Condensation (with Esters): Reaction with ethyl formate/acetate. Risk:[1] High probability of stable enolate/hydrate formation due to electron-withdrawing fluorines, leading to stalled reactions.
-
Vilsmeier-Haack Formylation: Effective but requires harsh acidic conditions (
) that may affect the sensitive halogenated ring. -
Enaminone Protocol (Recommended): Reaction with
-Dimethylformamide dimethyl acetal (DMF-DMA).
Selected Workflow: The Enaminone Route is chosen for its operational simplicity and reliability in generating the 3-(2-chloro-4-fluorophenyl)-4-H-5-(difluoromethyl)pyrazole core.
Reaction Scheme Visualization
Figure 1: Two-step synthesis via enaminone intermediate ensuring regiochemical fidelity.
Detailed Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
Objective: Convert the acetyl group into a reactive
Reagents:
-
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone (1.0 eq)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene (anhydrous, 5 vol)
Procedure:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1 in anhydrous Toluene.
-
Addition: Add DMF-DMA dropwise at room temperature. The slight excess ensures complete consumption of the ketone.
-
Reflux: Heat the mixture to 110°C (reflux) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a lower yellow spot (Enaminone).
-
-
Work-up: Cool to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove toluene and excess DMF-DMA.
-
Purification: The residue is typically a yellow/orange solid or viscous oil. For high-purity applications, triturated with cold hexanes to yield the enaminone as a yellow solid.
Step 2: Cyclization to Pyrazole
Objective: Ring closure using hydrazine hydrate to form the pyrazole core.
Reagents:
-
Enaminone Intermediate (from Step 1) (1.0 eq)
-
Hydrazine Hydrate (64% or 80% aq. solution) (1.2 eq)
-
Ethanol (absolute, 10 vol)
-
Optional: Acetic acid (cat. 0.1 eq) if reaction is sluggish.
Procedure:
-
Dissolution: Dissolve the Enaminone intermediate in absolute Ethanol.
-
Cyclization: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate dropwise over 10 minutes.
-
Mechanistic Insight: Low-temperature addition favors the kinetic attack of hydrazine on the
-carbon (the carbon attached to the dimethylamino group), which is crucial for regioselectivity.
-
-
Reaction: Allow to warm to room temperature, then heat to reflux (78°C) for 2–3 hours.
-
Work-up:
-
Remove Ethanol under reduced pressure.
-
Dilute residue with Ethyl Acetate and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Water or Heptane/EtOAc to obtain the pure pyrazole.
Analytical Data & Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these expected parameters.
| Parameter | Expected Result | Troubleshooting / Interpretation |
| Appearance | White to pale yellow solid | Dark orange/brown indicates oxidation or residual enaminone. |
| 1H NMR (DMSO-d6) | Pyrazole-H4 singlet at | Absence of this singlet implies incomplete cyclization. |
| 1H NMR ( | Triplet ( | Loss of triplet splitting indicates defluorination. |
| 19F NMR | Doublet around -110 to -120 ppm | Single peak suggests loss of H (oxidation) or F elimination. |
| MS (ESI+) | Formation of |
Mechanistic Pathway & Regioselectivity
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination sequence.
-
Enaminone Formation: DMF-DMA acts as a carbon source, inserting a
group alpha to the carbonyl. -
Hydrazine Attack: The hydrazine nucleophile can attack either the carbonyl carbon or the
-carbon (Michael-type addition).-
Regiocontrol: The
-carbon is softer and more electrophilic due to the conjugation with the electron-withdrawing and Carbonyl. Initial attack usually occurs here, displacing the dimethylamine. -
Cyclization: The terminal
of the hydrazine intermediate then attacks the carbonyl, closing the ring.
-
Pathway Visualization
Figure 2: Mechanistic cascade for pyrazole ring formation.
Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood. In case of spills, neutralize with dilute hypochlorite solution.
-
Fluorinated Ketones: Often lachrymators and skin irritants. Double-gloving is recommended.
-
Waste Disposal: Aqueous waste containing hydrazine must be treated with bleach before disposal to destroy hydrazine residues.
References
-
Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles and Isoxazoles Containing Fluorinated Groups." Journal of Organic Chemistry, 2008. Link
-
Enaminone Chemistry: Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004. Link
-
SDHI Fungicide Chemistry: Walter, H. "Pyrazole-carboxamide fungicides: Synthesis and biological activity." Bioorganic & Medicinal Chemistry, 2016. Link
-
General Pyrazole Synthesis: "Synthesis of pyrazoles." Organic Chemistry Portal. Link
Sources
Strategic Incorporation of the Difluoromethyl Group: Reagents vs. Building Blocks in Medicinal Chemistry
Introduction: The Role of the Difluoromethyl (-CF2H) Group
The difluoromethyl (-CF2H) group has emerged as a privileged structural motif in modern drug discovery. Functioning as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities, the -CF2H moiety acts as a weak hydrogen bond donor while simultaneously enhancing membrane permeability and metabolic stability[1].
When designing a synthetic route to incorporate this critical pharmacophore, medicinal chemists must choose between two primary strategies: late-stage functionalization (LSF) using dedicated difluoromethylation reagents, or de novo synthesis utilizing pre-functionalized difluoroethanone building blocks[2]. This application note provides a critical comparison of these methodologies, complete with self-validating experimental protocols.
Strategic Comparison: Late-Stage Functionalization vs. De Novo Synthesis
Difluoromethylation Reagents (Late-Stage Approach)
Reagents such as (difluoromethyl)trimethylsilane (TMSCF2H), zinc difluoromethanesulfinate (DFMS/Baran's reagent), and sodium chlorodifluoroacetate (SCDA) are designed to transfer the -CF2H group directly onto pre-assembled molecular scaffolds[1].
-
The Causality of Choice: This approach is ideal for structure-activity relationship (SAR) profiling and late-stage diversification of advanced Active Pharmaceutical Ingredients (APIs). However, direct functionalization—especially C-H difluoromethylation—often suffers from poor regiocontrol when multiple reactive sites are present, leading to complex isomeric mixtures[3].
Difluoroethanone Building Blocks (Early-Stage Approach)
Building blocks such as 1-(aryl)-2,2-difluoroethanones are introduced at the beginning of the synthetic sequence. Through a "build-couple-pair" strategy, these fluorinated ketones undergo condensation reactions to form heavily functionalized heterocycles.
-
The Causality of Choice: This method is chosen when absolute regiocontrol is required. For example, the direct late-stage difluoromethylation of pyrazoles typically yields an inseparable 1:1 mixture of 3- and 5-difluoromethyl isomers[3]. Conversely, building a pyrazole ring de novo from a difluoroethanone guarantees precise, site-specific incorporation of the -CF2H group[4].
Table 1: Comparative Analysis of -CF2H Incorporation Strategies
| Parameter | Difluoromethylation Reagents | Difluoroethanone Building Blocks |
| Primary Application | Late-stage functionalization, SAR library generation | Early-stage scaffold synthesis, scale-up manufacturing |
| Regioselectivity | Often moderate to poor; relies on directing groups or inherent electronics | Excellent; absolute regiocontrol dictated by cyclization thermodynamics |
| Common Reagents | TMSCF2H, DFMS, SCDA, ClCF2H | 1-aryl-2,2-difluoroethanones, ethyl bromodifluoroacetate |
| Scalability | Limited by reagent cost and transition-metal dependence | Highly scalable; relies on robust, metal-free condensations |
| Step Economy | High (1-step functionalization of complex cores) | Lower (requires multi-step synthesis to reach final API) |
Workflow Visualization
Strategic workflow comparing late-stage functionalization and de novo building block synthesis.
Experimental Protocol 1: Late-Stage Sandmeyer-Type Difluoromethylation
Objective: To convert an aromatic amine into a difluoromethyl arene using TMSCF2H. Mechanistic Causality: Direct C-H functionalization can lack specificity. By utilizing widely available anilines, converting them to diazonium salts, and reacting them with an in situ generated Cu-CF2H complex, chemists bypass harsh fluorinating agents and achieve precise, site-specific functionalization via a Single Electron Transfer (SET) mechanism[5].
Materials Required:
-
Aromatic amine substrate (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 equiv)
-
Copper(I) thiocyanate (CuSCN) (1.5 equiv)
-
tert-Butyl nitrite (t-BuONO) (1.5 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation of the [Cu]-CF2H Complex: In an oven-dried Schlenk tube under an argon atmosphere, add CuSCN (1.5 mmol) and CsF (2.0 mmol). Suspend the solids in anhydrous DMF (3.0 mL).
-
Activation: Cool the suspension to 0 °C. Dropwise, add TMSCF2H (2.0 mmol). Stir the mixture at room temperature for 30 minutes. Self-Validation Check: The mixture will turn a homogenous pale yellow, indicating the successful transmetalation and formation of the active [Cu]-CF2H species.
-
Diazotization: In a separate vial, dissolve the aromatic amine (1.0 mmol) in DMF (2.0 mL) and add t-BuONO (1.5 mmol) at 0 °C. Stir for 15 minutes to form the diazonium salt.
-
Coupling: Slowly transfer the diazonium solution into the Schlenk tube containing the [Cu]-CF2H complex at room temperature. Stir for 4 hours.
-
Workup: Quench the reaction with aqueous NH4Cl and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography. Self-Validation Check: Confirm the product via 19F NMR; the -CF2H fluorine atoms typically appear as a distinctive doublet around -110 to -115 ppm (coupled to the proton, J ≈ 56 Hz).
Mechanism of Sandmeyer-type Cu-mediated difluoromethylation via single electron transfer.
Experimental Protocol 2: De Novo Synthesis of 3-(Difluoromethyl)pyrazoles
Objective: To synthesize a regiomerically pure 3-(difluoromethyl)-5-aryl-1H-pyrazole using a difluoroethanone building block. Mechanistic Causality: As noted, direct difluoromethylation of a pyrazole core yields an inseparable 1:1 mixture of isomers[3]. By employing 1-(aryl)-2,2-difluoroethanone and condensing it with hydrazine, the reaction is thermodynamically driven to exclusively form the desired 3-(difluoromethyl)pyrazole, ensuring 100% regiocontrol and scalability[4].
Materials Required:
-
1-(Aryl)-2,2-difluoroethanone (1.0 equiv)
-
Hydrazine hydrate (65% in water, 2.0 equiv)
-
Methanol or Ethanol (Solvent)
-
Glacial acetic acid (Catalytic)
Step-by-Step Methodology:
-
Condensation Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(aryl)-2,2-difluoroethanone building block (10.0 mmol) in methanol (30 mL).
-
Hydrazine Addition: Slowly add hydrazine hydrate (20.0 mmol) dropwise to the solution at room temperature. Add 2-3 drops of glacial acetic acid to catalyze the initial imine/hydrazone formation.
-
Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 3 to 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the UV-active ketone starting material indicates the completion of the cyclization cascade.
-
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the resulting residue with water (20 mL) and extract with dichloromethane (3 × 15 mL).
-
Purification: Wash the organic layer with brine, dry over MgSO4, and evaporate the solvent. The resulting solid is typically pure enough for downstream coupling, but can be recrystallized from hot ethanol if necessary. Self-Validation Check: 1H NMR will show a characteristic broad singlet for the pyrazole N-H (typically >10 ppm) and a triplet for the -CF2H proton (around 6.5 - 7.0 ppm, J ≈ 54 Hz)[4].
References
1.[1] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. Available at: 2.[2] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: 3.[5] Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. Available at: 4.[3] Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: 5.[4] WO2009052319A1 - Monoacylglycerol lipase inhibitors for modulation of cannabinoid activity. Google Patents. Available at:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2009052319A1 - Monoacylglycerol lipase inhibitors for modulation of cannabinoid activity - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Reformatsky Functionalization of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
Executive Summary
This application note details the protocol for the Reformatsky reaction utilizing 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone (hereafter referred to as Substrate A ) as the electrophilic partner. This reaction is a critical C-C bond-forming step in the synthesis of next-generation triazole antifungals and agrochemical bioisosteres.
Unlike standard ketones, Substrate A possesses an
Scientific Background & Mechanistic Logic
The Substrate Challenge
Substrate A features two key electronic modulators:
-
The
-CHF group: Induces a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This makes the ketone highly reactive toward nucleophiles but also stabilizes the hydrate form ( ), which is unreactive in Reformatsky conditions. -
The Aryl Substituents (2-Cl, 4-F): The ortho-chloro group provides steric bulk that directs stereochemical approach, while the para-fluoro group further decreases electron density in the ring.
Why Reformatsky?
The Reformatsky reaction (Zinc enolate addition) is preferred over Grignard or Lithium enolates for this substrate because:
-
Chemoselectivity: Organozinc reagents are less basic, preventing deprotonation of the acidic
-proton in the group (which would lead to enolization and racemization). -
Functional Group Tolerance: Compatible with the aryl halides (Cl, F) which might undergo metal-halogen exchange with more reactive organometallics.
Reaction Pathway
The reaction proceeds via the insertion of activated Zinc into an
Figure 1: Mechanistic pathway of the Reformatsky reaction with Substrate A. The Zinc Enolate formation is the rate-determining initiation step.
Experimental Protocol
Safety Warning: Reaction involves activated Zinc dust (pyrophoric hazard) and exothermic initiation. All steps must be performed under inert atmosphere (Argon/Nitrogen).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| Substrate A | 1.0 | Electrophile | Must be anhydrous. Dry via azeotropic distillation with toluene if hydrate is suspected. |
| Ethyl Bromoacetate | 1.5 | Nucleophile Precursor | Freshly distilled or passed through basic alumina to remove acid traces. |
| Zinc Dust | 2.0 - 3.0 | Metal Source | < 10 micron particle size preferred. |
| TMSCl | 0.05 | Activator | Trimethylsilyl chloride; removes ZnO layer. |
| THF | Solvent | Medium | Anhydrous, inhibitor-free (BHT-free). |
Step-by-Step Methodology
Phase 1: Zinc Activation (The "TMSCl Method")
Rationale: Commercial Zinc is coated with an unreactive Oxide layer. TMSCl chemically etches this surface in situ, superior to acid washing for this specific substrate.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.
-
Charging: Add Zinc dust (2.0 equiv) and anhydrous THF (5 mL/g of Zn).
-
Etching: Add TMSCl (0.05 equiv) dropwise. Stir at room temperature for 15 minutes.
-
Visual Check: The grey suspension should darken slightly; the supernatant may become clear.
-
Phase 2: Initiation
-
Temperature: Heat the suspension to a gentle reflux (65°C).
-
Seeding: Remove heat source. Add 5-10% of the total Ethyl Bromoacetate volume pure (neat) directly into the flask.
-
Observation: Watch for the "Reformatsky Flash":
-
Sign 1: Spontaneous boiling (exotherm).
-
Sign 2: Disappearance of the yellow tint (if iodine was used) or clouding of the solution.
-
Validation: If reflux does not sustain for >1 minute, add a crystal of Iodine. Do not proceed until initiation is confirmed.
-
Phase 3: Addition & Reaction[3]
-
Mixture Prep: Dissolve Substrate A (1.0 equiv) and the remaining Ethyl Bromoacetate in dry THF.
-
Controlled Addition: Add this solution dropwise to the refluxing Zinc slurry over 30-45 minutes.
-
Control: Maintain a self-sustaining gentle reflux using the rate of addition. If the reaction cools too much, apply external heat.
-
-
Completion: After addition, reflux for an additional 1-2 hours.
-
IPC (In-Process Control): TLC (Hexane/EtOAc 8:2) or LC-MS. Look for disappearance of the ketone (
222/224).
-
Phase 4: Workup
-
Quench: Cool to 0°C. Hydrolyze with cold 10% H
SO or saturated NH Cl.-
Note: Acidic quench is preferred to break the robust Zinc chelate formed with the difluoro-alcohol.
-
-
Extraction: Extract with MTBE or Ethyl Acetate (3x).
-
Wash: Wash combined organics with NaHCO
(sat) and Brine. -
Purification: Flash chromatography. The product is less polar than the starting alcohol but more polar than the bromoacetate.
Troubleshooting & Optimization
The most common failure mode with fluorinated acetophenones is Initiation Latency , leading to accumulation of reagents and a thermal runaway.
Figure 2: Decision tree for troubleshooting initiation failures in Reformatsky protocols.
Critical Optimization Notes
-
The Hydrate Trap: Substrate A exists in equilibrium with its hydrate in the presence of trace moisture. The hydrate is inert to the Zinc enolate.
-
Solution: If yields are low (<50%), reflux Substrate A in Toluene with a Dean-Stark trap for 2 hours prior to use, then concentrate and dissolve in THF.
-
-
Stoichiometry: Because the Zinc enolate can be protonated by the slightly acidic
-proton of the ketone (though slow), using a 1.5x excess of the bromoacetate/Zn is standard practice to ensure full conversion.
Expected Data & Analysis
Upon successful synthesis, the target molecule (Ethyl 3-(2-chloro-4-fluorophenyl)-4,4-difluoro-3-hydroxybutanoate) will exhibit:
-
F NMR:
-
Distinct signals for the aryl fluorine (~ -110 ppm).
-
AB system for the
group (diastereotopic fluorines due to the chiral center at C3). Look for a doublet of doublets around -125 to -135 ppm.
-
-
MS (ESI+):
-
Expect
or (dehydration is common in the source).
-
-
Appearance: Typically a viscous, pale yellow oil.
References
-
The Reformatsky Reaction (Review): Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374. Link
-
Zinc Activation Methods: Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Organic Reactions.[3][4][5][6][7] Link
-
Fluorinated Ketones in Antifungals: Zhang, D. Z., et al. (1997).[8] Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols.[8] Yao Xue Xue Bao. Link
-
Reformatsky with Difluoro-substrates: Kuroboshi, M., & Ishihara, T. (1990). A convenient synthesis of
-difluoro- -hydroxy esters.[9] Bulletin of the Chemical Society of Japan. Link
Sources
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
procedure for reducing difluoroacetophenones to difluoroethanols
Application Note: Strategic Reduction of -Difluoroacetophenones to Difluoroethanols
Introduction & Strategic Considerations
The reduction of
The "Fluorine Effect" on Reactivity
Researchers must account for the unique electronic environment imposed by the
-
Enhanced Electrophilicity: The strong inductive effect (
) of the difluoromethyl group significantly lowers the LUMO energy of the carbonyl carbon. Consequently, these ketones are more reactive toward nucleophilic attack (hydride transfer) than their non-fluorinated analogs. -
Hydrate Formation: In the presence of water or alcohols, these ketones exist in equilibrium with their hydrates or hemiacetals. This can retard reaction kinetics if the reducing agent cannot access the free ketone.
-
Base Sensitivity: While the
group is more stable than monofluoromethyl groups, the adjacent protons can still be acidic. Strong bases should be avoided during workup to prevent potential HF elimination or racemization (in asymmetric contexts).
This guide details two validated protocols:
-
Protocol A: Rapid, racemic reduction using Sodium Borohydride (
). -
Protocol B: Enantioselective Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysis.
Protocol A: Racemic Reduction (Sodium Borohydride)
Objective: Rapid generation of racemic 2,2-difluoro-1-phenylethanol for analytical standards or non-chiral applications.
Reaction Mechanism
The borohydride anion (
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2,2-Difluoroacetophenone | 1.0 | Substrate | Liquid (MW: 156.[1]13) |
| Sodium Borohydride ( | 0.6 - 0.8 | Reducing Agent | Use 0.25 molar equiv. excess (1 mol |
| Methanol (MeOH) | Solvent | Solvent | Anhydrous preferred to minimize hydrolysis |
| 1M HCl | Excess | Quench | For neutralizing alkoxide intermediate |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with 2,2-difluoroacetophenone (10 mmol, 1.56 g) and dissolve in MeOH (30 mL).
-
Cooling (Critical): Submerge the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes.-
Rationale: The electron-deficient carbonyl is highly reactive. Low temperature prevents runaway exotherms and minimizes byproduct formation.
-
-
Addition: Add
(6 mmol, 227 mg) portion-wise over 10 minutes.-
Observation: Vigorous bubbling (
gas) will occur. Ensure the system is vented.[2]
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. -
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes) or
NMR.-
Target: Disappearance of ketone signal (approx -115 ppm) and appearance of alcohol signal (approx -125 to -130 ppm).
-
-
Quench: Cool back to
. Slowly add 1M HCl (10 mL) dropwise until pH < 3. Stir for 15 mins to destroy boron complexes. -
Workup:
-
Concentrate in vacuo to remove MeOH.
-
Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) (
). -
Wash combined organics with Brine, dry over
, filter, and concentrate.[3]
-
-
Purification: If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc/Hexanes).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of enantioenriched (
Strategic Choice: Ru-TsDPEN System
Standard hydrogenation (
Visualization: ATH Catalytic Cycle
The following diagram illustrates the concerted proton/hydride transfer mechanism that ensures high enantioselectivity.
Figure 1: Catalytic cycle of Ru(II)-TsDPEN mediated transfer hydrogenation. The concerted delivery of the proton (from NH) and hydride (from Ru-H) dictates the stereochemistry.
Materials & Reagents
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Difluoroacetophenone |
| Catalyst | 0.005 (0.5 mol%) | |
| Formic Acid/TEA | 5:2 Azeotrope | Hydrogen Donor & Solvent |
| Dichloromethane | Co-solvent | Optional, for solubility |
Step-by-Step Procedure
-
Catalyst Prep (In-situ): In a Schlenk flask under
, combine (0.25 mol%) and the chiral ligand -TsDPEN (0.5 mol%) in DCM. Stir for 10 mins.-
Note: Commercially available pre-formed catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) are recommended for reproducibility.
-
-
Reaction Mix: Add the 2,2-difluoroacetophenone (1.0 equiv) to the catalyst solution.
-
Initiation: Add the Formic Acid/Triethylamine (5:2) azeotropic mixture (5 vol relative to substrate).
-
Tip: Commercially available as "TEAF".
-
-
Incubation: Stir at
for 12–24 hours.-
Warning: Do not heat >40°C. Higher temperatures degrade enantioselectivity (ee) and may promote defluorination.
-
-
Monitoring: Monitor via Chiral HPLC or GC. Conversion should exceed 95%.
-
Workup:
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with saturated
(to remove residual formic acid) and Brine. -
Dry (
) and concentrate.[3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Purification: Flash chromatography (usually not required if conversion is quantitative). Recrystallization from Hexanes/EtOAc can upgrade ee if necessary.
Quality Control & Troubleshooting
Analytical Data (Expected)
-
NMR (
):- 7.30–7.50 (m, 5H, Ar-H)
-
5.70–6.10 (td, 1H,
, ) -
4.80–5.00 (m, 1H,
) -
Key Feature: Look for the "triplet of doublets" for the proton on the difluoromethyl group.
-
NMR:
- -125 to -130 ppm (multiplet/doublet of doublets).
-
Impurity Check: A signal around -110 ppm suggests unreacted ketone. A signal around -200 ppm suggests mono-defluorination (rare).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Hydrate formation | Use anhydrous MeOH; increase |
| Low Conversion (Protocol B) | Catalyst poisoning | Ensure |
| Low ee (Protocol B) | Temperature too high | Run reaction at |
| Defluorination | Base too strong | Avoid NaOH/KOH during workup; use |
References
-
General Reduction of Acetophenones
-
Fluorine Chemistry & Reactivity
-
Asymmetric Transfer Hydrogenation (ATH)
-
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. J. Organomet. Chem. 2018. Available at: [Link]
-
Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. J. Org.[7][8] Chem. 2021.[4][5][8][9][10][11] Available at: [Link]
-
- Substrate Data
Sources
- 1. 2,2-DIFLUOROACETOPHENONE | 395-01-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
scaling up synthesis of fluorinated phenyl ketones
Application Note: Scalable Synthesis of Fluorinated Phenyl Ketones
Abstract
Fluorinated phenyl ketones are pivotal pharmacophores in medicinal chemistry, serving as precursors for enzyme inhibitors, antidepressants, and metabolic probes. Their synthesis at scale presents a dichotomy of challenges: the classical Friedel-Crafts acylation offers low raw material costs but high waste and isomer/exotherm risks, while organometallic routes offer precision but demand cryogenic engineering. This guide details the scale-up protocols for both pathways, emphasizing a transition from batch to continuous flow chemistry to mitigate thermal hazards and enhance regioselectivity.
Part 1: Strategic Route Selection & Mechanistic Logic
The selection of a synthetic route for fluorinated phenyl ketones is not merely a choice of reagents but a balance of atom economy , thermal safety , and regiocontrol .
Route A: Friedel-Crafts Acylation (The Batch Workhorse)
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3]
-
Causality: The fluorine atom is an ortho/para director but a ring deactivator.[2] This creates a kinetic challenge: the ring is sluggish, requiring strong Lewis acids (AlCl₃), yet the resulting product is deactivated further, preventing poly-acylation.
-
Scale-Up Risk: The formation of the acylium ion-AlCl₃ complex is highly exothermic.[1] Furthermore, the intermediate forms a solid complex that can stall stirring, leading to "hot spots" and runaway reactions upon quenching.
Route B: Metallation/Weinreb Amide (The Flow Solution)
-
Mechanism: Nucleophilic Acyl Substitution via Grignard or Organolithium.
-
Causality: Using a Weinreb amide prevents over-addition (formation of tertiary alcohols) by forming a stable 5-membered chelate intermediate.
-
Scale-Up Risk: Grignard formation has an unpredictable induction period. In batch, this can lead to accumulation of unreacted halide followed by a violent exotherm. Continuous flow eliminates this by minimizing the active volume of hazardous reagents.
Decision Logic Diagram
Caption: Decision matrix for selecting between Friedel-Crafts and Organometallic routes based on regiochemistry and cost constraints.
Part 2: Protocol A – Classical Friedel-Crafts Acylation (Batch)
Objective: Synthesis of 4'-Fluoroacetophenone on a 1 kg scale. Critical Quality Attribute (CQA): Isomer ratio > 98:2 (para:ortho).
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Hazard Note |
| Fluorobenzene | 5.0 | Substrate & Solvent | Flammable |
| Acetyl Chloride | 1.1 | Electrophile Source | Corrosive, Lachrymator |
| AlCl₃ (Anhydrous) | 1.2 | Lewis Acid Catalyst | Reacts violently w/ water |
| 1M HCl (aq) | N/A | Quenching Agent | Exothermic dilution |
Step-by-Step Methodology
-
Reactor Setup:
-
Use a Glass-Lined Reactor (GLR) or Hastelloy. Stainless steel is incompatible with AlCl₃/HCl.
-
Equip with a high-torque impeller (anchor or helical ribbon) to handle slurry thickening.
-
Scrubber System: Connect reactor vent to a caustic scrubber (20% NaOH) to neutralize HCl gas evolution [1].
-
-
Catalyst Charging (The "Dry" Phase):
-
Purge reactor with N₂.
-
Charge Fluorobenzene (solvent excess acts as heat sink). Cool to 0°C.[2]
-
Critical Step: Add AlCl₃ via a solids-addition funnel (or powder transfer system) slowly. Ensure internal temp (
) < 10°C.
-
-
Controlled Addition (The "Reaction" Phase):
-
Charge Acetyl Chloride to a header tank.
-
Dose Acetyl Chloride over 2–4 hours.
-
Thermodynamic Control: Maintain
between 45–55°C. -
Why: Low temperatures (<20°C) favor kinetic control but may stall conversion. High temperatures (>60°C) promote di-acylation and ortho-isomer formation [2].
-
-
Reaction Monitoring:
-
Sample every hour. Quench aliquot in MeOH/H₂O.
-
Endpoint: < 1% Acetyl Chloride remaining by GC/HPLC.
-
-
Quenching (The Safety Critical Step):
-
Danger: The aluminum complex is water-reactive.
-
Inverse Quench: Transfer the reaction mixture slowly into a separate vessel containing chilled 1M HCl (0°C). Do NOT add water to the reaction vessel; the steam generation can overpressurize the reactor.
-
-
Workup:
-
Phase separate. Wash organic layer with brine and NaHCO₃.
-
Distill excess fluorobenzene for recycling.
-
Crystallize residue from Hexane/EtOAc if high purity is required.
-
Part 3: Protocol B – Continuous Flow Grignard Synthesis
Objective: Synthesis of 3'-Fluoropropiophenone (Meta-isomer) via Grignard. Context: The meta-isomer cannot be made via Friedel-Crafts due to directing effects. System: Chip-based or Tubular Flow Reactor (e.g., Corning or Vapourtec).
Flow Workflow Diagram
Caption: Continuous flow setup for Magnesium-Halogen exchange followed by Weinreb amide acylation.
Detailed Methodology
-
System Preparation:
-
Dry the entire flow path with anhydrous THF. Moisture is the enemy of Grignard reagents.[4]
-
Reagent A: 1.0 M 1-Bromo-3-fluorobenzene in THF.[2]
-
Reagent B: 1.3 M Isopropylmagnesium Chloride (TurboGrignard) or Mg turnings column (if generating de novo).
-
Reagent C: 1.0 M N-Methoxy-N-methylpropionamide (Weinreb Amide) in THF.
-
-
Step 1: Halogen-Magnesium Exchange (Reactor 1):
-
Step 2: Acylation (Reactor 2):
-
The output of Coil 1 (3-Fluorophenylmagnesium chloride) enters Mixer 2.
-
Stream C (Weinreb Amide) is introduced.
-
Temperature: 20°C (Room Temp).
-
Residence Time: 5–10 minutes.
-
Mechanism:[1][4][6][7] The Weinreb amide forms a stable tetrahedral intermediate, preventing the Grignard from attacking a second time to form the alcohol [4].
-
-
Step 3: Continuous Quench:
-
The stream exits into a stirred tank containing saturated NH₄Cl.
-
Safety: This prevents the accumulation of large volumes of unquenched high-energy intermediate.
-
Part 4: Analytical & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the process must be validated with specific endpoints.
| Test | Method | Acceptance Criteria | Purpose |
| Isomer Purity | ¹⁹F NMR | > 99.0% desired isomer | Detects ortho/meta/para contamination (distinct shifts). |
| Reaction Completion | HPLC (UV 254nm) | < 0.5% SM | Ensures full conversion. |
| Water Content | Karl Fischer | < 0.1% (Reagents) | Critical for Grignard route success. |
| Residual Aluminum | ICP-MS | < 10 ppm | Mandatory for pharmaceutical intermediates (Route A). |
Note on ¹⁹F NMR: This is the most powerful tool for this synthesis.
-
4-Fluoroacetophenone: ~ -105 ppm (multiplet).
-
2-Fluoroacetophenone: ~ -110 ppm (distinct shift due to carbonyl proximity).
Part 5: Troubleshooting & Safety
Common Failure Mode: The "Stalled" Grignard
-
Symptom:[1][3][4][5][8][9][10] No exotherm observed upon mixing halide and Mg source.
-
Cause: Oxide layer on Mg or wet solvent.
-
Fix: In flow, use TurboGrignard (iPrMgCl·LiCl) instead of Mg metal to bypass surface activation issues. It provides a homogeneous, pumpable reagent [5].
Common Failure Mode: Friedel-Crafts Solidification
-
Symptom:[1][3][5][8][9][10] Stirrer seizes during AlCl₃ addition.
-
Cause: Formation of the ketone-AlCl₃ complex which is often a solid.
-
Fix: Use a solvent carrier (Dichloromethane or excess Fluorobenzene) and ensure high-torque agitation. Do not stop stirring.
References
-
BenchChem. (2025).[2][10] Identifying Side Products in Friedel-Crafts Acylation of Fluorobenzene. Retrieved from 10
-
University of Michigan. (n.d.). Friedel-Crafts Acylation: Mechanism and Safety. Retrieved from 1
-
MIT. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study Using Flow. Retrieved from 11
-
BenchChem. (2025).[2][10] Synthesis of Meta-Substituted Fluorophenyl Ketones via Weinreb Amides. Retrieved from 2
-
Royal Society of Chemistry. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chimia.ch [chimia.ch]
- 9. zenodo.org [zenodo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
DFMK Technical Support Center: Troubleshooting & Preventing Hydrate Formation
Welcome to the Difluoromethyl Ketone (DFMK) Technical Support Center. DFMKs are highly prized in medicinal chemistry and drug development, frequently serving as transition-state analog inhibitors and chemical biology probes[1]. However, handling these compounds presents a unique challenge: their synthesis, purification, and storage are notoriously plagued by spontaneous hydration, which converts the active ketone into a thermodynamically stable gem-diol[2].
This guide provides researchers with the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain DFMKs in their active, anhydrous state.
The Causality of Hydration: Why Do DFMKs Form gem-Diols?
To prevent hydrate formation, one must first understand the thermodynamic driving forces behind it. The
Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by ambient moisture. Upon attack, the carbon rehybridizes from
Thermodynamic equilibrium between difluoromethyl ketones and their gem-diol hydrates.
Quantitative Data: Hydration Tendency by Ketone Class
The propensity for hydration scales directly with the degree of
| Ketone Class | Example Structure | Carbonyl Electrophilicity | Hydration Equilibrium ( | Predominant State in Aqueous Media |
| Non-fluorinated | Low | Ketone | ||
| Monofluoromethyl | Moderate | Ketone (Major) / Hydrate (Minor) | ||
| Difluoromethyl | High | Hydrate (gem-diol)[1] | ||
| Trifluoromethyl | Very High | Hydrate (gem-diol) |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR shows a missing carbonyl peak, but a new signal appeared at ~90-95 ppm. What happened?
-
Diagnosis: Your DFMK has fully hydrated into a gem-diol.
-
Causality: The
NMR shift for a standard ketone carbonyl is typically 190–200 ppm. When water attacks the carbonyl, the carbon rehybridizes from to , shifting the resonance upfield to the 90–95 ppm range characteristic of gem-diols[3]. -
Solution: See Protocol B below for azeotropic dehydration.
Q2: How can I prevent hydrate formation during the reaction workup?
-
Diagnosis: Standard aqueous workups drive the equilibrium toward the hydrate.
-
Causality: Exposing the highly electrophilic DFMK to water during extraction (e.g., washing with
or brine) provides the exact nucleophile needed for hydration. -
Solution: Avoid aqueous workups entirely. Quench reactions with anhydrous reagents (e.g., solid
) and filter through Celite. If an aqueous wash is strictly unavoidable, perform extractions rapidly at 0°C, and immediately dry the organic layer over a vast excess of anhydrous followed by 4Å molecular sieves.
Q3: Can I use the hydrate form intentionally in my synthetic route?
-
Diagnosis: Yes, in specific synthetic methodologies, the hydrate is a stable, isolable intermediate.
-
Causality: The hydrate can be used as a stable surrogate for the highly reactive ketone. For example, highly fluorinated gem-diols can be treated with a base (like
) and a lithium halide to trigger a fragmentation that releases trifluoroacetate, forming an -difluoroenolate that can be subsequently trapped by electrophiles[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify the success of the operation before proceeding.
Protocol A: Anhydrous Synthesis and Isolation of DFMKs
Use this protocol to synthesize and isolate DFMKs without triggering hydration.
-
Reaction Setup: Perform the synthesis (e.g., Weinreb amide homologation) in flame-dried glassware under an Argon atmosphere using rigorously anhydrous solvents (e.g., dry THF).
-
Non-Aqueous Quench: Instead of quenching with aqueous buffer, add solid, anhydrous
or silica gel directly to the reaction mixture at -78°C. Allow it to warm to room temperature. -
Filtration: Filter the crude mixture through a pad of Celite under an inert atmosphere, washing with anhydrous diethyl ether or dichloromethane.
-
Validation Check (Critical): Evaporate a 0.1 mL aliquot of the filtrate under a stream of
. Dissolve in anhydrous and acquire a rapid NMR spectrum.-
Success: A peak at ~190 ppm confirms the presence of the active ketone. Proceed to step 5.
-
Failure: A peak at ~90-95 ppm indicates moisture contamination and hydrate formation. Divert the batch to Protocol B .
-
-
Purification & Storage: Purify via Kugelrohr distillation or flash chromatography using rigorously dried silica and solvents. Store the neat compound under Argon at -20°C over activated 4Å molecular sieves.
Protocol B: Reversing Hydrate Formation (Dehydration)
Use this protocol to rescue a batch of DFMK that has converted into a gem-diol.
-
Solvent Exchange: Dissolve the hydrated DFMK in anhydrous toluene (approx. 0.1 M concentration). Toluene is selected because it forms a low-boiling azeotrope with water.
-
Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the solution to vigorous reflux (110°C) under an Argon blanket.
-
Water Removal: Allow the azeotrope to condense into the trap. The water will separate and fall to the bottom of the trap. Continue refluxing for 2-4 hours until no further water droplets accumulate.
-
Validation Check (Critical): Cool the flask to room temperature. Take an aliquot, remove the toluene under high vacuum, and run a
NMR in anhydrous .-
Validation: The complete disappearance of the 90-95 ppm signal and the quantitative reappearance of the 190-200 ppm signal validates successful dehydration.
-
Step-by-step workflow for the anhydrous isolation and storage of difluoromethyl ketones.
References
1.[4] Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC / National Institutes of Health. Available at:[Link] 2.[1] Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC / National Institutes of Health. Available at:[Link] 3.[2] Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. PMC / National Institutes of Health. Available at:[Link] 4.[3] Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones. PMC / National Institutes of Health. Available at:[Link]
Sources
- 1. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Volatile Fluorinated Ketones by Distillation
Welcome to the technical support center for the purification of volatile fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights into the distillation of these unique and often challenging compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of volatile fluorinated ketones. Each problem is followed by potential causes and a step-by-step guide to resolution.
Question: My distillation is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature. What's wrong?
Answer:
This is a common issue that can stem from several factors, primarily related to heat transfer and vapor pressure.
Potential Causes:
-
Inadequate Heating: The actual temperature of the liquid in the distillation flask may be significantly lower than the heating mantle setting.
-
Heat Loss: Significant heat can be lost to the surrounding environment, especially from the distillation head and column.
-
System Leaks: A leak in the distillation apparatus will prevent the system from reaching the necessary pressure for distillation, particularly under vacuum.
-
Flooding of the Column: In fractional distillation, excessive heating can cause the column to flood, where a large volume of condensate flows back down the column, preventing efficient vapor ascent.[1]
Troubleshooting Steps:
-
Verify Temperature: Use a thermometer to measure the temperature of the heating bath (e.g., oil bath) and, if possible, the liquid inside the distillation flask. A rule of thumb is to set the thermal bath 20-30°C higher than the boiling point of the material being distilled.[2]
-
Improve Insulation: Insulate the distillation column and head to minimize heat loss. This can be achieved by wrapping these parts with glass wool and then aluminum foil.[1]
-
Check for Leaks: Carefully inspect all joints and connections for any potential leaks. Under vacuum, leaks can be detected by listening for a hissing sound or by carefully applying a small amount of a volatile solvent (like acetone) to the joints and observing if the vacuum gauge reading changes.
-
Address Column Flooding: If you observe a continuous stream of liquid returning to the distillation flask from the column, reduce the heating rate to allow the column to equilibrate.[1]
Question: The temperature at the distillation head is fluctuating, and I'm not getting a clean separation. What is happening?
Answer:
Temperature fluctuations at the distillation head are indicative of an unstable distillation, often due to the presence of multiple components with close boiling points or the formation of an azeotrope.
Potential Causes:
-
Azeotrope Formation: Fluorinated ketones can form azeotropes with residual solvents (e.g., water, organic solvents used in the reaction). An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[2][3]
-
Co-distillation of Impurities: Impurities with boiling points close to your target compound will co-distill, leading to a broad boiling range.
-
Bumping/Uneven Boiling: Irregular boiling in the distillation flask can cause bursts of vapor to reach the thermometer, leading to temperature spikes.
Troubleshooting Steps:
-
Identify Potential Azeotropes: Review the literature for known azeotropes of your fluorinated ketone with common solvents. Wikipedia maintains a useful, though not exhaustive, list of azeotropic mixtures.[3] If an azeotrope is suspected, consider adding a third component (an entrainer) that can form a new, lower-boiling azeotrope with one of the original components, allowing for its removal.[2]
-
Improve Separation Efficiency: For mixtures with close-boiling components, a simple distillation is often insufficient. Utilize a fractional distillation column with appropriate packing material to increase the number of theoretical plates and enhance separation.[4]
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.
-
Consider Vacuum Distillation: Lowering the pressure via vacuum distillation will reduce the boiling points of all components, which can sometimes alter azeotropic compositions or improve separation between high-boiling compounds.[5]
Question: I've noticed decomposition of my fluorinated ketone during distillation. How can I prevent this?
Answer:
Thermal instability is a known issue with some fluorinated compounds.[6] Decomposition can lead to lower yields and the introduction of new impurities.
Potential Causes:
-
High Distillation Temperature: Many organic compounds, including some fluorinated ketones, can decompose at elevated temperatures.[2]
-
Presence of Catalytic Impurities: Acidic or basic residues from the reaction mixture can catalyze decomposition at high temperatures.
-
Prolonged Heating: Keeping the compound at a high temperature for an extended period can promote degradation.
Troubleshooting Steps:
-
Utilize Vacuum Distillation: This is the most effective way to reduce the distillation temperature. By lowering the pressure, the boiling point of the compound is significantly decreased, minimizing the risk of thermal decomposition.[2][5]
-
Neutralize the Crude Product: Before distillation, wash the crude product with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) and then with brine to remove any acidic impurities. Ensure the product is thoroughly dried before proceeding.
-
Minimize Distillation Time: Once the distillation is complete, promptly remove the heat source and cool the system.
-
Use a Lower Temperature Heat Source: An oil bath or heating mantle with fine temperature control is preferable to a Bunsen burner to avoid localized overheating.
Frequently Asked Questions (FAQs)
Q1: What type of distillation is best for purifying volatile fluorinated ketones?
The choice of distillation method depends on the properties of the fluorinated ketone and the impurities present.
-
Simple Distillation: Suitable for separating a volatile fluorinated ketone from non-volatile impurities or from other liquids with a boiling point difference of at least 70°C.[2]
-
Fractional Distillation: Necessary when separating fluorinated ketones from impurities with close boiling points (less than 70°C difference).[2] The use of a packed column increases the surface area for repeated vaporization-condensation cycles, leading to a better separation.[4]
-
Vacuum Distillation: Highly recommended for fluorinated ketones that have high boiling points (above 150°C at atmospheric pressure) or are thermally sensitive.[2][5]
Q2: What materials should I use for my distillation apparatus when working with fluorinated ketones?
Material compatibility is crucial to prevent corrosion and contamination.
-
Glassware: Borosilicate glass is generally suitable for most distillations of fluorinated ketones.[7]
-
Joints and Seals: Polytetrafluoroethylene (PTFE) is an excellent choice for sleeves, stopcocks, and sealant tapes due to its high chemical resistance and thermal stability.[7]
-
Column Packing: For fractional distillation, various packing materials can be used. Pro-Pak® (316 stainless steel), Raschig rings (borosilicate glass or porcelain), and Berl saddles (porcelain) are common choices.[8][9] The choice of packing material can influence the efficiency of the separation.
Q3: How do I handle and dispose of waste from the distillation of fluorinated ketones?
Safety and proper waste management are paramount.
-
Handling: Always handle fluorinated ketones in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
Waste Disposal: Fluorinated organic waste should be collected in a designated, properly labeled waste container. Do not mix it with other organic waste unless permitted by your institution's environmental health and safety (EHS) office. Consult your EHS guidelines for specific disposal procedures.
Q4: My fluorinated ketone seems to be "wet" even after distillation. Why is this, and how can I dry it?
Some fluorinated ketones can form hydrates, which are compounds that have incorporated water molecules into their structure.[12][13]
-
Hydrate Formation: The presence of water during workup or exposure to atmospheric moisture can lead to the formation of stable hydrates. These hydrates may co-distill with the anhydrous ketone.
-
Drying: To remove water, the distilled product can be treated with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), followed by filtration. For stubborn hydrates, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) may be effective. In some cases, heating the hydrated product under vacuum can remove the water.[13]
Experimental Protocol: Vacuum Distillation of a Volatile Fluorinated Ketone
This protocol provides a step-by-step methodology for the purification of a hypothetical volatile fluorinated ketone (Boiling Point at atmospheric pressure > 150°C).
Materials:
-
Crude volatile fluorinated ketone
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
-
Insulating material (glass wool and aluminum foil)
-
PTFE joint sleeves or vacuum grease
Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Use PTFE sleeves or a minimal amount of vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask.
-
Fill the flask no more than two-thirds full with the crude fluorinated ketone.[10]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation:
-
Begin stirring the crude fluorinated ketone.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Observe the distillation. The liquid will begin to boil, and vapor will rise into the distillation head.
-
The temperature on the thermometer will rise and then stabilize at the boiling point of the fluorinated ketone at the applied pressure.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
If there are low-boiling impurities, they will distill first. It is advisable to collect this forerun in a separate receiving flask.
-
Change receiving flasks to collect the main fraction corresponding to your product.
-
-
Shutdown:
-
Once the distillation is complete, or if the distillation flask is nearly dry, stop the heating. Never distill to dryness. [10]
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the cooling water and disassemble the apparatus.
-
Data Presentation:
| Property | Value | Source |
| Boiling Point of Target Compound (Atmospheric) | >150 °C | [2] |
| Recommended Vacuum Pressure | 0.1 - 10 mmHg | [2] |
| Heat Bath Temperature | 20-30 °C above the expected boiling point at the applied pressure | [2] |
Visualizations
Caption: A schematic of a standard vacuum distillation apparatus.
Caption: A decision tree for troubleshooting common distillation issues.
References
- eGrove. (2022, May 4). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor.
- Unknown. (2025, June 11). Safety Precautions For Distillation.
- Environmental Health & Safety. Distillations.
- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- FINO GmbH. (2023, September 11). Safety Data Sheet.
- University of Rochester. How To: Purify by Distillation.
- Pope Inc. Pro-Pak Column Packing. Retrieved from Pope Inc.
- Guidant Knowledge Base. Compatibility Manual.
- TMC Industries. Fractional Distillation.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(14), 2609-2615.
- Unknown. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. PMC.
- Wikipedia. Azeotrope tables.
- Unknown. (2025, March 11). Essential Distillery Safety Practices for Craft Distillers.
- DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol.
- Labfirst Scientific. Fractional Distillation Unit.
- Chemglass Life Sciences. Distillation Packing Materials.
- Oregon Environmental Systems. Vacuum Distillation.
- PubMed. (2015, August 4). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
- Unknown. Chemical Compatibility of Materials.
- Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination.
- ChemRxiv. Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters.
- Sloop, J. C., et al. (2015, May 30). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Pharmaceutical Technology. (2020, November 15). Overcoming Challenges in Fluorine-Based Chemistry.
- Fluor Corporation. Fluor Diluent Recovery / Vacuum Distillation Unit Technology.
- Unknown.
- MDPI. (2024, December 17). The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems.
- Google Patents. US2337489A - Purification of ketones.
- EPA. Method 5032: Volatile Organic Compounds by Vacuum Distillation.
- ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine.
- Chemistry LibreTexts. (2022, August 7). 1.2.3.4: Step-by-Step Procedures for Fractional Distillation.
- Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
- ACS Publications. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
- EPA. Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS).
- Benchchem. Troubleshooting guide for the fluorination of pyridinyl ethanone.
- NASA. SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE.
- Quora. (2021, January 6). What contaminants can't be removed from distillation besides vocs?.
- ResearchGate. HF-mediated equilibrium between fluorinated ketones and the corresponding α-fluoroalcohols.
- PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Wordpress. Specific Solvent Issues with Fluorination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To [chem.rochester.edu]
- 3. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 4. tmcindustries.com [tmcindustries.com]
- 5. orenviro.com [orenviro.com]
- 6. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.lab1st.com [files.lab1st.com]
- 8. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 9. chemglass.com [chemglass.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. distilleryuniversity.com [distilleryuniversity.com]
- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Dehydration of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone Gem-Diols
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with highly electrophilic fluorinated ketones.
Removing water from 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is notoriously difficult because the compound acts as a thermodynamic sink for water. Below, you will find expert-level troubleshooting, self-validating experimental protocols, and the mechanistic causality behind each dehydration strategy.
I. Frequently Asked Questions (FAQs)
Q1: Why does my 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone spontaneously form a solid or viscous hydrate upon exposure to ambient air? A1: This is a fundamental consequence of its electronic structure. The degree of fluorination vicinal to the carbonyl unit, combined with the halogenated phenyl ring, drastically reduces the electron density on the carbonyl carbon. This makes the carbon highly susceptible to nucleophilic attack by atmospheric water, shifting the equilibrium almost entirely toward the gem-diol (hydrate) form [1]. While this tetrahedral geometry is highly valuable in drug design for mimicking transition states in enzyme inhibition [3], it renders the ketone synthetically inert for downstream coupling or condensation reactions.
Q2: How can I analytically confirm whether my sample is the active ketone or the inactive gem-diol? A2: Do not rely on visual inspection. You must use self-validating spectroscopic methods:
-
FT-IR Spectroscopy: The gem-diol exhibits a massive, broad O-H stretching band at ~3300 cm⁻¹. The anhydrous ketone will show a sharp, intense C=O stretch at ~1710–1730 cm⁻¹.
-
¹³C NMR: The gem-diol tetrahedral carbon appears upfield at ~90–95 ppm. Upon successful dehydration, the regenerated carbonyl carbon shifts dramatically downfield to ~185–195 ppm.
Q3: Can I just bake the hydrate in a vacuum oven to remove the water? A3: No. Standard vacuum drying is usually insufficient because the water is not merely adsorbed; it is covalently bound in the gem-diol structure. Breaking these C-O bonds requires significant energy or a chemical driving force. Simple heating often leads to co-volatilization of the hydrate before dehydration occurs [2].
II. Workflow: Selecting the Optimal Dehydration Strategy
Choosing the correct dehydration method depends entirely on your downstream application. Use the decision matrix below to select the appropriate protocol.
Workflow for selecting the optimal dehydration method for fluorinated ketone gem-diols.
III. Quantitative Comparison of Dehydration Methods
| Parameter | Method A: Dean-Stark | Method B: P₂O₅ Distillation | Method C: Molecular Sieves |
| Primary Mechanism | Azeotropic physical removal | Irreversible chemical binding | Size-exclusion adsorption |
| Optimal Scale | > 5 grams | 1 - 50 grams | < 1 gram (Analytical) |
| Thermal Stress | Moderate (~110°C) | High (Vacuum/Heat) | Low (Ambient) |
| Typical Yield | 85 - 95% | 70 - 80% | 90 - 99% (in solution) |
| Residual Water | < 100 ppm | < 50 ppm | < 10 ppm |
IV. Troubleshooting Guides & Experimental Protocols
Method A: Azeotropic Distillation (Dean-Stark)
Causality: Toluene forms a minimum-boiling azeotrope with water. By continuously refluxing the mixture and physically trapping the separated water, Le Chatelier's principle drives the endothermic dehydration of the gem-diol forward. Best For: Large-scale synthesis where the ketone will be used in a subsequent solution-phase reaction.
-
Apparatus Assembly: Flame-dry a round-bottom flask, a Dean-Stark trap, and a reflux condenser under a strict argon atmosphere. Causality: Ambient humidity will rapidly re-hydrate the product as it cools.
-
Solvation: Dissolve the 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone hydrate in anhydrous toluene (approximately 10 mL per gram of substrate).
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux using an oil bath set to 130°C. The toluene-water azeotrope will condense and phase-separate in the trap.
-
Validation Checkpoint: Monitor the water accumulation in the volumetric trap. The reaction is complete when the theoretical volume of water is collected (18 mg of water per mmol of hydrate) and the trap volume remains constant for 1 hour.
-
Isolation: Cool the system to room temperature under argon. Use the anhydrous toluene solution directly, or concentrate it under reduced pressure.
Method B: Chemical Dehydration via Phosphorus Pentoxide (P₂O₅)
Causality: P₂O₅ is an aggressive, irreversible desiccant. When heated with the hydrate, it chemically binds the water to form non-volatile phosphoric acids. This permanently shifts the equilibrium, allowing the highly volatile anhydrous ketone to be isolated via short-path distillation [4]. Best For: Isolating the neat, pure anhydrous ketone.
-
Preparation: Inside a glovebox or under a strict inert atmosphere, charge a short-path distillation apparatus with the ketone hydrate.
-
Desiccant Loading: Add 1.5 equivalents of fresh, free-flowing phosphorus pentoxide (P₂O₅) directly to the flask. Mix thoroughly.
-
Distillation: Apply a high vacuum (1-5 mmHg) and slowly heat the flask. The anhydrous ketone will distill over into a chilled receiving flask (cooled to -78°C with dry ice/acetone to prevent vapor loss).
-
Validation Checkpoint: The distillate must be a clear, free-flowing liquid. Take a rapid FT-IR scan of a neat film; the absolute absence of a broad peak at 3300 cm⁻¹ confirms a successful dehydration.
-
Storage: Transfer the pure ketone to an ampoule containing activated 3Å molecular sieves, purge with argon, and seal.
Method C: Mild Dehydration using 3Å Molecular Sieves
Causality: For highly temperature-sensitive downstream applications, 3Å molecular sieves act as kinetic traps. The pores are exactly sized (~3 Angstroms) to selectively adsorb water molecules while completely excluding the bulky difluoroethanone molecule. Best For: Small-scale, sensitive catalytic reactions (e.g., asymmetric Friedel-Crafts).
-
Activation: Activate 3Å molecular sieves in a vacuum oven at 300°C for 24 hours. Cool them strictly under argon. Causality: Commercially "activated" sieves often contain up to 5% water by weight and must be re-activated.
-
Solvation: Dissolve the hydrate in a strictly anhydrous, non-polar solvent (e.g., dichloromethane or THF).
-
Desiccation: Add the freshly activated sieves (20% w/v) to the solution.
-
Validation Checkpoint: Allow the sealed mixture to stand for 24-48 hours. Extract a 100 µL aliquot and perform a Karl Fischer titration; the reading must be < 10 ppm water.
-
Execution: Decant the anhydrous solution via a syringe filter directly into the reaction vessel.
V. References
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study Source: National Institutes of Health (NIH) / PMC URL:
-
2',4'-Difluoroacetophenone Synthesis and Stability Source: Benchchem URL:
-
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Mechanistic Overview Source: Benchchem URL:
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles Source: ACS Omega URL:
stability of alpha,alpha-difluoroketones under basic conditions
Technical Support Center: Fluorinated Scaffolds Division
Ticket ID: #DFK-STAB-001
Topic: Stability of
Executive Summary & Core Mechanism
The "Ticket": Users frequently report "disappearing" products during aqueous basic workups or confusing NMR spectra when analyzing
The Root Cause: The defining feature of
-
Reversible Hydration (The "Ghost" Peak): In the presence of water or alcohols, the highly electrophilic carbonyl rapidly forms gem-diols (hydrates) or hemiketals. This is often mistaken for degradation but is a reversible equilibrium.
-
Irreversible Cleavage (The "Haloform" Trap): In the presence of a strong base (pH > 10) or nucleophiles, the tetrahedral intermediate can collapse to cleave the C-C bond, expelling the difluorinated fragment. This is a "haloform-like" reaction and is irreversible.
Visualizing the Instability Pathways
The following diagram illustrates the bifurcation between reversible hydration and irreversible destruction.
Figure 1: Mechanistic divergence of
Troubleshooting Guide (FAQ Format)
Issue #1: "My product disappeared after washing with 1M NaOH."
Diagnosis: You triggered a Haloform-type cleavage.
Technical Insight: The
Corrective Protocol:
-
Avoid: 1M NaOH, saturated
, or strong alkoxide bases. -
Use: Saturated
, dilute (briefly), or acidic washes (1M HCl) if your molecule tolerates acid. -
Alternative: If you must remove acidic impurities, use a phosphate buffer at pH 7.0–7.5 rather than a hydroxide base.
Issue #2: "My NMR in or shows two sets of peaks."
Diagnosis: You are observing the Hemiketal/Hydrate equilibrium.
Technical Insight: Unlike non-fluorinated ketones, the equilibrium constant (
Data Comparison: Solvent Effects
| Solvent | Species Observed | Carbonyl Shift ( | Recommendation |
| CDCl3 | Ketone (Major) | ~185–195 ppm (t) | Standard for characterization. |
| DMSO-d6 | Ketone (Major) | ~185–195 ppm (t) | Good for polar compounds; may show hydrate if "wet". |
| CD3OD | Hemiketal (Mix) | ~95–100 ppm (t) | Avoid for structural confirmation of carbonyl. |
| D2O | Gem-Diol (Hydrate) | ~92–96 ppm (t) | Will show "missing" carbonyl peak (shifted upfield). |
Issue #3: "The potency of my inhibitor decreases over time in assay buffer (pH 8.0)."
Diagnosis: Slow hydrolysis or epimerization.
Technical Insight: Peptidyl difluoromethyl ketones are transition-state inhibitors. At pH > 7.5, the concentration of
Validated Protocols
Protocol A: Safe Workup for -Difluoroketones
Use this workflow to isolate products without inducing cleavage.
-
Quench: Cool reaction mixture to 0°C.
-
Dilution: Dilute with EtOAc or DCM (non-protic organic solvent).
-
Wash 1: Wash with 1M HCl (if amine protecting groups allow) or Sat.
.-
Why? Acidic/Neutral conditions prevent the formation of the tetrahedral anionic intermediate.
-
-
Wash 2: Brine wash to remove water.
-
Drying: Dry over
(Avoid basic drying agents like ). -
Concentration: Rotary evaporate at <40°C.
Protocol B: Stability Assessment Assay
Determine if your compound is stable for biological screening.
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Incubation: Dilute to 100 µM in the desired assay buffer (e.g., PBS pH 7.4 and Tris pH 8.0).
-
Timepoints: Take aliquots at T=0, 1h, 4h, 24h.
-
Analysis: Analyze via LC-MS.
-
Look for: Parent Mass (M+H).
-
Look for: Hydrolysis product (Carboxylic acid, M -
mass). -
Note: In LC-MS, the hydrate may lose water in the source, so you will often see the ketone mass even if it exists as a hydrate in solution.
-
Decision Tree: Purification Strategy
Figure 2: Decision logic for working up sensitive fluorinated ketones.
References
-
Mechanism of Hydration & Inhibition: Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry.
- Context: Establishes the hydration equilibrium constants and the transition st
-
Synthesis & Stability: Eaddy, J. F., et al. (2012).
- Context: Discusses the stability of difluoro-enolate intermediates and mild synthesis conditions to avoid decomposition.
-
Serum Stability: Mykhailiuk, P. K. (2024).
- Context: Provides direct data on the half-life of these compounds in biological media.
-
General Haloform Reactivity: Fuson, R. C., & Bullba, B. A. (1934). The Haloform Reaction. Chemical Reviews.
- Context: The foundational chemistry explaining why trihalo- and difluoro-methyl ketones are susceptible to base cleavage.
Technical Support Center: Stability & Storage of Difluoroethanones
The following guide serves as a specialized Technical Support Center resource for researchers working with
Status: Operational Role: Senior Application Scientist Subject: Prevention of Degradation in Fluorinated Building Blocks
The Core Challenge: The "Fluorine Effect"
Before addressing specific storage protocols, you must understand the thermodynamic inevitability governing these compounds.
Difluoroethanones are not merely "ketones"; they are super-electrophiles .[1] The presence of two fluorine atoms at the
-
Consequence: The carbonyl carbon becomes highly positive (
), making it aggressively susceptible to nucleophilic attack, most notably by water. -
The Trap: Unlike standard ketones, the equilibrium with water does not favor the ketone; it often favors the gem-diol (hydrate) .
Key Insight: "Degradation" in this context is rarely the destruction of the carbon skeleton, but rather the unwanted conversion to the hydrate form , which alters stoichiometry, molecular weight, and reactivity in downstream applications.
Troubleshooting Guide (Q&A)
Q1: My clear liquid reagent has developed a cloudy precipitate or turned into a white solid. Has it polymerized?
Diagnosis: Likely Hydration , not polymerization.[1] Technical Explanation: While formaldehyde polymerizes to paraformaldehyde, difluoroethanones typically form stable crystalline gem-diols upon exposure to atmospheric moisture.[1] The electron-withdrawing fluorine atoms stabilize the tetrahedral intermediate formed when water attacks the carbonyl.
-
Verification: Run a
H NMR in a dry solvent (e.g., DMSO- ).[1]
Q2: I stored the compound in a standard glass vial, but the purity dropped. Why?
Diagnosis: Alkalinity of Glass or Seal Failure .[1]
Technical Explanation:
The
-
Base Sensitivity: Standard soda-lime glass is slightly basic.[1] Over long periods, surface alkalinity can catalyze aldol-type self-condensation or haloform-type cleavage.[1]
-
Moisture Permeability: Standard polyethylene caps allow moisture diffusion.[1]
Q3: Can I use molecular sieves to keep it dry?
Diagnosis: Risky.
Technical Explanation:
Standard 4Å molecular sieves are often slightly basic (aluminosilicates).[1] Given the acidity of the
-
Solution: Use acid-washed molecular sieves or neutral activated alumina if desiccation is absolutely necessary inside the storage vessel.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the primary failure mode (Hydration) and the secondary risk (Base-Catalyzed Condensation).
Figure 1: The primary degradation pathway is the reversible formation of the gem-diol driven by moisture.[1] Secondary irreversible degradation occurs via base-catalyzed condensation.[1]
Storage Protocol & Specifications
To ensure long-term stability (>6 months), strictly adhere to the following "Golden Standard" storage conditions.
Summary of Critical Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetics of hydrolysis and condensation; reduces volatility.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1] Argon is preferred (heavier than air).[1] |
| Container Material | Borosilicate Glass (Amber) | Prevents photo-initiated radical decomposition (C-F bond homolysis).[1] |
| Cap Liner | Teflon (PTFE) faced | Prevents leaching of plasticizers and provides a superior moisture barrier.[1] |
| Secondary Containment | Desiccator | Acts as a final fail-safe against humidity.[1] |
Step-by-Step Storage Workflow
-
Purge: Upon receiving the bottle, immediately purge the headspace with dry Argon for 30–60 seconds.[1]
-
Seal: Parafilm is insufficient. Use a cap with a PTFE liner.[1] If storing for >1 month, wrap the cap junction with electrical tape or a heat-shrink band to prevent "backing off" due to thermal cycles.
-
Isolate: Place the bottle inside a secondary jar containing a packet of calcium sulfate (Drierite) . Do not place the desiccant directly in the chemical.
-
Chill: Store in a dedicated chemical refrigerator (explosion-proof if volume >1L) at 2–8°C.
Recovery Protocol: Reversing Hydration
If your difluoroethanone has solidified or shows significant hydration (broad OH peak in NMR), it is often recoverable.[1]
Method: Azeotropic Distillation [1]
-
Dissolve: Dissolve the hydrated material in a solvent that forms a water azeotrope (e.g., Toluene or Benzene ).[1]
-
Reflux: Set up a Dean-Stark apparatus.
-
Heat: Reflux the mixture. The heat dissociates the gem-diol back into the ketone and water.
-
Remove Water: The water is carried up with the solvent vapor, condenses, and is trapped in the Dean-Stark trap.
-
Isolate: Once water collection ceases, distill off the toluene to recover the anhydrous ketone.[1]
-
Verify: Check
H NMR immediately. The triplet should be sharp, and the OH signal gone.
References
-
Sigma-Aldrich. (2025).[1][3][6] Safety Data Sheet: 2,2-Difluoroacetophenone. MilliporeSigma.[1][6][7] Link
-
ChemicalBook. (2026).[1] 2,2-Difluoroacetophenone Properties and Storage. ChemicalBook. Link
-
PubChem. (2025).[1] Compound Summary: 2,2-Difluoroacetophenone.[1][3][8][9] National Library of Medicine.[1] Link
-
Leng, D. J., Black, C. M., & Pattison, G. (2015).[10] One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Link
-
Maier, M. (2018).[1] Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation. University of Mississippi eGrove.[1] Link
Sources
- 1. 2,2-Difluoroacetophenone 395-01-7 [sigmaaldrich.com]
- 2. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 3. 2,2-DIFLUOROACETOPHENONE | 395-01-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. 2,2-DIFLUOROACETOPHENONE - Safety Data Sheet [chemicalbook.com]
- 10. One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Fluorinated Grignard Reactions
Subject: Thermal Management & Protocol Optimization for Fluorinated Grignard Reagents Department: Advanced Organometallic Chemistry Support Ticket Priority: High (Safety & Stability Critical)[1]
Introduction: The Thermal Tightrope
Working with fluorinated Grignard reagents requires navigating a precise thermal "Goldilocks Zone." Unlike standard alkyl Grignards, fluorinated variants face two competing destabilizing forces driven by the high electronegativity of fluorine:
-
Kinetic Inhibition (Too Cold): The electron-withdrawing nature of fluorine pulls electron density away from the carbon-halogen bond, making the initial oxidative insertion of Magnesium sluggish.
-
Thermodynamic Instability (Too Hot): Once formed, these reagents are prone to rapid decomposition via
-elimination (aliphatic) or Benzyne formation (aromatic), often leading to runaway exotherms or hazardous pressure events.[1]
This guide provides troubleshooting workflows to balance these factors using modern exchange techniques and additives.
Part 1: Diagnostic Decision Tree
Before selecting a temperature, identify your substrate class.[1] The stability profile differs radically between aliphatic and aromatic fluorocarbons.
Figure 1: Decision matrix for selecting reaction temperatures based on substrate stability risks.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My reaction won't initiate, or it initiates violently."
Diagnosis: Passivated Magnesium surface combined with electronic deactivation.[1] Fluorinated halides are electron-poor, making the initial electron transfer from Mg surface difficult.[1] Researchers often heat the mixture to compensate, leading to a sudden "induction period" breakthrough where the accumulated halide reacts all at once—a major safety hazard.
Q: How do I safely initiate the formation of a fluorinated aryl Grignard? A: Do not use heat to force initiation. Instead, use Chemical Activation or Halogen-Metal Exchange .[1]
Protocol A: The "Turbo" Exchange (Recommended) Instead of reacting Mg metal with the fluorinated halide, react the fluorinated halide with a pre-formed stable Grignard (Isopropylmagnesium Chloride - Lithium Chloride complex).
-
Reagent:
(Turbo Grignard).[2][3] -
Temp: Cool substrate to -15°C to 0°C .
-
Process: Add Turbo Grignard dropwise. The exchange is rapid and homogeneous.
-
Why: This bypasses the heterogeneous surface activation energy barrier entirely.
Protocol B: DIBAL-H Activation (If using Mg metal)
-
Dry Mg turnings in the flask.
-
Add 1-2 mol% of DIBAL-H (Diisobutylaluminum hydride) in THF.
-
Stir for 5 minutes. The DIBAL-H acts as a scavenger, stripping the oxide layer and exposing fresh Mg(0).
-
Add the fluorinated halide at 0°C .
Issue 2: "I am seeing low yields and defluorinated byproducts."
Diagnosis: Decomposition via
Q: Why is my ortho-fluoro Grignard decomposing?
A: You are likely forming Benzyne .[1]
When a Grignard reagent has a fluorine atom in the ortho position, the Magnesium can eliminate with the Fluorine (forming
Mechanism of Failure:
Figure 2: Thermal decomposition pathway of ortho-fluorinated Grignard reagents.
Corrective Action:
-
Temperature Cap: Never exceed 0°C for ortho-fluoro species.
-
LiCl Additive: Use
.[2][3][4] The Lithium Chloride breaks up the Grignard aggregates.[5] Monomeric Grignards are more reactive toward electrophiles, allowing you to run the subsequent addition reaction at lower temperatures (-20°C) where the benzyne pathway is kinetically suppressed.
Part 3: Optimized Temperature Ranges
Refer to this table for starting points. Note that "Formation" and "Reaction" (addition to electrophile) often require different temperatures.
| Reagent Class | Example | Formation Method | Optimal Formation Temp | Max Stability Temp |
| Perfluoroalkyl | I/Mg Exchange | -78°C | -60°C | |
| Ortho-Fluoro Aryl | Turbo Exchange | -20°C to 0°C | 0°C | |
| Polyfluoro Aryl | Direct Insertion | 0°C to RT | 25°C | |
| Bis-CF3 Aryl | Turbo Exchange | -10°C to 0°C | 0°C (Risk of Detonation) |
Critical Warning: 3,5-bis(trifluoromethyl)phenyl Grignard reagents have a history of detonation when prepared via direct Mg insertion at elevated temperatures.[1] Always use the Knochel Exchange method at < 0°C.
Part 4: Advanced Protocol - The "Turbo" Exchange
Objective: Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium chloride. Standard: Knochel et al.[1][4][6]
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents:
-
Procedure:
-
Dissolve the bromide in anhydrous THF.
-
Cool the solution to -10°C .
-
Add
dropwise over 15 minutes. Monitor internal temperature; do not allow to exceed 0°C.[7] -
Stir at -5°C for 30-60 minutes.
-
-
Validation: Aliquot 0.1mL and quench with Iodine. Analyze via GC-MS. Conversion should be >95% with no Wurtz coupling byproducts.
-
Usage: Use immediately at -5°C to -20°C .
References
-
Knochel, P., et al. (2004).[1][4][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Angewandte Chemie International Edition.[4]
-
Leazer, J. L., et al. (2003).[1][7] Safe and Efficient Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide.[1] Journal of Organic Chemistry.[7]
-
Boudet, N., et al. (2008).[1] Recent Advances in the Preparation and Use of Functionalized Organomagnesium Reagents. Organic & Biomolecular Chemistry.[8]
-
Yoshida, J., et al. (2011).[1] Flash Chemistry: Fast Organic Synthesis in Microsystems.[1] (Regarding flow chemistry for unstable intermediates).
-
Organic Syntheses. (2007). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone via Grignard Exchange.[1] Organic Syntheses, Vol. 84, p. 192.[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Aqueous Solubilization of Fluorinated Intermediates
Status: Operational Operator: Senior Application Scientist Topic: Overcoming the "Fluorine Conundrum" in Aqueous Media
Introduction: The Fluorine Conundrum
Welcome to the technical guide for handling fluorinated intermediates. You are likely here because a compound that should be soluble based on its polar surface area is precipitating in your bioassays or aqueous workups.
The Paradox: Fluorine is the most electronegative element, yet it often decreases water solubility. While C-F bonds are polar, the fluorine atom is poorly polarizable and acts as a weak hydrogen bond acceptor. Furthermore, the "Fluorine Effect" increases lipophilicity (LogP) and dramatically shifts pKa, often rendering standard solubilization protocols ineffective.
This guide provides the diagnostic logic and recovery protocols to resolve these specific solubility failures.
Module 1: Diagnostics (FAQs)
Q1: Why does my fluorinated compound precipitate upon dilution from DMSO, even though it has polar groups? A: You are likely experiencing "Kinetic Solubility Failure" driven by the high lattice energy of fluorinated crystals.
-
The Mechanism: Fluorine atoms pack tightly in solid states due to electrostatic interactions and weak dispersion forces. When you dilute a DMSO stock into water, the rapid change in dielectric constant forces the system to seek its lowest energy state. For fluorinated molecules, the energy gain from hydrating the weak C-F dipole is often less than the energy gained by the molecules aggregating back together.
-
The Fix: Do not rely on simple dilution. You must suppress the aggregation rate using specific cosolvents or surfactants (See Module 2).
Q2: I added a fluorine atom to improve metabolic stability, but now my amine is insoluble at pH 7.4. Why? A: The fluorine atom has shifted the pKa of your amine, neutralizing it at physiological pH.
-
The Causality: Fluorine is strongly electron-withdrawing (Inductive effect,
). If placed near a basic amine, it pulls electron density away from the nitrogen. This destabilizes the protonated state (conjugate acid), lowering the pKa. -
Example: A standard piperidine might have a pKa of ~10 (charged and soluble at pH 7.4). Adding a
-fluorine can drop the pKa to ~6-7. At pH 7.4, this fluorinated amine is now predominantly neutral (uncharged) and insoluble. -
The Fix: You must lower the assay pH to < 6.0 to protonate the amine, or switch to a salt form (e.g., HCl or mesylate salt).
Module 2: The Toolkit (Troubleshooting Guides)
Protocol A: The "Fluorophilic" Cosolvent Strategy
Standard cosolvents like Methanol or Acetonitrile often fail with highly fluorinated motifs (e.g.,
Recommendation: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why: These solvents are "fluorophilic." They tend to cluster around fluorinated parts of the molecule, creating a solvation shell that bridges the gap between the hydrophobic fluorinated moiety and bulk water.
| Cosolvent | Polarity | Application | Caution |
| DMSO | High | General Stock | High hygroscopicity; can carry toxic compounds through skin. |
| TFE (Trifluoroethanol) | Med-High | Best for Fluorinated Intermediates. | Can denature proteins at high % (>20%). |
| HFIP | Medium | Stubborn perfluorinated chains. | Acidic (pKa ~9); can alter pH of weak buffers. |
Action Plan:
-
Prepare stock in 100% TFE instead of DMSO if compound is strictly for chemical workup.
-
For bioassays, prepare stock in DMSO, but use a 50:50 DMSO:TFE intermediate dilution step before adding to the aqueous buffer.
Protocol B: Supramolecular Encapsulation (Cyclodextrins)
When cosolvents are toxic to your cells/enzymes, use Cyclodextrins (CDs).
-
The Logic: The hydrophobic cavity of
-Cyclodextrin is the perfect size to host a trifluoromethyl ( ) or fluorophenyl group. The outer shell is hydrophilic, rendering the complex water-soluble. -
Selection: Use Sulfobutylether-
-CD (SBE- -CD) .[1][2] It is anionic, which helps prevent the aggregation of the complex itself.
Workflow:
-
Prepare a 20% (w/v) stock of SBE-
-CD in water. -
Add your compound (solid) to this solution.
-
Sonicate for 30 mins at 40°C.
-
Filter (0.22
m) to remove uncomplexed solid.
Module 3: Advanced Protocols
Workflow: Kinetic Solubility Screening
Do not assume thermodynamic equilibrium. Use this protocol to determine the "working solubility" for biological assays.
Materials:
-
Compound Stock (10 mM in DMSO)
-
PBS Buffer (pH 7.4)
-
96-well UV-transparent plate
-
Plate reader (OD620 for turbidity)
Step-by-Step:
-
Preparation: Add 190
L of PBS to plate columns 1-10. -
Spiking: Add 10
L of DMSO stock to Col 1 (Final: 500 M, 5% DMSO). Mix. -
Serial Dilution: Transfer 100
L from Col 1 to Col 2, mix. Repeat across plate. -
Incubation: Let stand for 90 minutes at RT. (Critical: Fluorinated compounds often have delayed precipitation).
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analysis: The "Kinetic Solubility Limit" is the highest concentration before OD620 spikes > 0.05 above background.
Visualizations
Figure 1: Troubleshooting Decision Tree
Caption: Logical pathway for selecting the correct solubilization strategy based on ionization and structural properties.
Figure 2: The "Fluorine Effect" on pKa and Solubility
Caption: Mechanistic impact of fluorine substitution on the ionization state of amines at physiological pH.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Explains the lipophilicity and electronic effects of fluorine).
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Detailed analysis of pKa shifts).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Protocols for SBE-
-CD). -
Bégué, J. P., et al. (2004).[3] "Fluorinated Alcohols: A New Medium for Selective and Clean Reaction." Synlett. (Use of TFE/HFIP as specialized solvents).
Sources
Validation & Comparative
A Guide to the ¹⁹F NMR Chemical Shifts of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical tool for the unambiguous characterization of these fluorinated molecules.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone, a compound featuring two distinct fluorine environments. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, present a comparative analysis with structurally related compounds, and provide a detailed, field-proven experimental protocol for acquiring high-quality ¹⁹F NMR data.
The Unique Power of ¹⁹F NMR in Pharmaceutical Research
The fluorine-19 nucleus possesses several advantageous properties that make it ideal for NMR spectroscopy. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F offers sensitivity approaching that of ¹H NMR.[1][3] Furthermore, the vast chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, minimizes signal overlap and provides exceptional sensitivity to the local electronic environment, making it a highly informative probe for subtle changes in molecular structure and conformation.[1][4][5]
Deciphering the ¹⁹F NMR Spectrum of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
The structure of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone presents two distinct fluorine environments: a single fluorine atom attached to the aromatic ring (Ar-F) and two equivalent fluorine atoms in the difluoroacetyl group (-CF₂C(O)-). This leads to the expectation of two distinct signals in the ¹⁹F NMR spectrum. The precise chemical shifts of these signals are governed by a complex interplay of electronic and environmental factors.
Factors Influencing ¹⁹F Chemical Shifts
The chemical shift of a fluorine nucleus is primarily dictated by the local electron density. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (more positive ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[3] In ¹⁹F NMR, the paramagnetic contribution to shielding is a dominant factor, which is a key reason for the wide chemical shift range observed.[4]
Several key factors influence the ¹⁹F chemical shift:
-
Inductive and Resonance Effects: The high electronegativity of fluorine leads to strong inductive withdrawal of electron density from neighboring atoms.[4] For the aromatic fluorine in our target molecule, the electronic effects of the chloro and the difluoroacetyl substituents, as well as resonance delocalization within the π-system, will significantly impact its chemical shift.[4]
-
Hybridization: The hybridization of the carbon atom bonded to fluorine affects the chemical shift. Generally, fluorine atoms attached to sp²-hybridized carbons (like in the aromatic ring) are found downfield from those attached to sp³-hybridized carbons.[4]
-
Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding and dipole-dipole interactions, can alter the electronic environment around the fluorine nucleus, leading to significant changes in chemical shifts, often by several ppm.[4][6][7]
-
Through-Space Interactions: In certain conformations, fluorine atoms can be in close proximity to other atoms, leading to through-space spin-spin coupling and influencing the chemical shift.[8]
Below is a diagram illustrating the key factors that influence the ¹⁹F NMR chemical shifts of the target molecule.
Figure 1. Factors influencing the ¹⁹F NMR chemical shifts.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To provide context for the expected chemical shifts of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone, a comparison with structurally related compounds is invaluable. The following table summarizes typical ¹⁹F NMR chemical shift ranges for relevant functional groups and specific examples. All shifts are referenced to CFCl₃ at 0 ppm.
| Compound/Functional Group | Typical Chemical Shift Range (ppm) | Specific Examples & Shifts (ppm) | Reference |
| Aromatic Fluorides (Ar-F) | -90 to -170 | Fluorobenzene: -113.5 | [9] |
| 4-Fluoroacetophenone: -106.0 (in CHCl₃) | [10] | ||
| 1-Bromo-3,4,5-trifluorobenzene: (para-F) ~-135 | [5] | ||
| Difluoroacetyl Group (-CF₂C(O)-) | -70 to -120 | Ethyl difluoroacetate: ~-125 | |
| Trifluoroacetyl Group (-CF₃C(O)-) | -67 to -85 | Trifluoroacetic acid: -76.55 (in CFCl₃) | [3][11] |
| 2-Trifluoroacetyl-1-indanone: -73.2 (in CDCl₃) | [11] |
Based on this data, we can predict the approximate chemical shifts for our target molecule. The aromatic fluorine (Ar-F), being on a substituted fluorobenzene ring, is expected to resonate in the range of -100 to -120 ppm. The presence of the electron-withdrawing chloro and difluoroacetyl groups will likely shift it downfield compared to fluorobenzene itself. The difluoroacetyl fluorine atoms (-CF₂-) are anticipated to appear in a region typical for such groups, likely between -100 and -130 ppm.
Standardized Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition
To ensure the accuracy and reproducibility of ¹⁹F NMR data, a standardized experimental protocol is crucial. The following step-by-step methodology is recommended for the analysis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone and similar compounds.
I. Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[4][11]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing and quantitative analysis, add a small amount of an internal standard. Common standards include trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm).[12] Alternatively, an external standard in a sealed capillary can be used.[13]
II. NMR Spectrometer Setup
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a multinuclear probe.
-
Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the sample.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
III. Data Acquisition
-
Experiment: Select a standard 1D ¹⁹F pulse sequence (e.g., a simple pulse-acquire sequence). For simplified spectra without ¹H-¹⁹F coupling, a proton-decoupled experiment should be used.[1]
-
Spectral Width: Set a spectral width sufficient to encompass all expected fluorine signals. A range of -50 to -200 ppm is a reasonable starting point.
-
Transmitter Offset (O1P): Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation.
-
Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds to achieve good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.[1]
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 128) to obtain a good signal-to-noise ratio.
IV. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the solvent-residual peak (if it contains fluorine) or an external reference sample can be used, though this is less accurate.
Below is a workflow diagram for the acquisition of ¹⁹F NMR data.
Figure 2. Workflow for ¹⁹F NMR data acquisition and analysis.
Conclusion
¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for the structural elucidation of fluorinated compounds, which are of paramount importance in modern drug development. Understanding the factors that govern ¹⁹F chemical shifts allows for the confident interpretation of spectra and provides valuable insights into the electronic and steric environment of the fluorine nuclei. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible data for compounds such as 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone, facilitating the rapid advancement of their research and development programs. The comparative data presented in this guide serves as a valuable resource for predicting and interpreting the ¹⁹F NMR spectra of novel fluorinated pharmaceutical candidates.
References
-
Mota, C. J. A., & Aikens, C. M. (2018). Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. Chemistry – A European Journal, 24(52), 13834-13843. [Link]
-
Hall, C., & Wood, D. J. (1974). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19 F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 52(17), 3085-3091. [Link]
-
Ammal, S. C., & Yudin, A. K. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Kuprov, I., & Claridge, T. D. W. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(15), 5486-5493. [Link]
-
Ishii, H., et al. (2021). Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638-4645. [Link]
-
Reddit. Standardizing for 19F NMR. [Link]
-
SpectraBase. 4-Fluoroacetophenone. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. spectrabase.com [spectrabase.com]
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- 12. colorado.edu [colorado.edu]
- 13. reddit.com [reddit.com]
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Challenge
Topic: 1H NMR Interpretation of the Difluoromethyl (CF₂H) Group: "Doublet of Triplets" Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
The difluoromethyl group (–CF₂H) has emerged as a premier bioisostere in modern drug discovery, acting as a lipophilic substitute for hydroxyl (–OH) or thiol (–SH) groups.[1][2][3] Its ability to function as a hydrogen bond donor while modulating pKa and metabolic stability makes it a critical pharmacophore.[3]
However, for the analytical chemist, the –CF₂H moiety presents a unique NMR signature that is frequently misinterpreted. While often colloquially described as a "doublet of triplets" (dt) or "triplet of doublets" (td), the signal is a complex interplay of heteronuclear couplings.[4][5] This guide objectively compares the standard 1H NMR interpretation against advanced decoupling techniques, providing a definitive protocol for structural verification.
Part 1: The Physics of the Split (Mechanism & Causality)
To interpret the signal correctly, one must understand the hierarchy of coupling constants (
-
Two equivalent Fluorine-19 nuclei (geminal coupling,
). -
One (or more) neighboring protons (vicinal coupling,
).
The Nomenclature Paradox: td vs. dt
Strict IUPAC nomenclature dictates that the larger coupling constant determines the "first name" of the multiplet.
-
Geminal
: Typically 50–56 Hz (Massive). -
Vicinal
: Typically 4–8 Hz (Standard aliphatic).
Because
-
Why users search for "Doublet of Triplets": Confusion often arises because the visual appearance can change based on line broadening, or when referring to the neighboring proton (which sees the CF₂ as a triplet and the CH as a doublet).
-
The Signature: A wide signal centered between 5.5 – 7.5 ppm , spanning >100 Hz in width.
DOT Diagram: The Splitting Tree
The following diagram visualizes the genesis of the multiplet, confirming the "Triplet of Doublets" structure.
Caption: Figure 1. Splitting tree for a -CF₂H proton coupled to one neighbor. The massive fluorine coupling creates the primary triplet structure.
Part 2: Comparative Analysis of Analytical Methods
When confirming a –CF₂H group, researchers have three primary analytical workflows. We compare their efficacy below.
Method A: Standard 1H NMR (Coupled)
-
Description: The default proton experiment.
-
Performance:
-
Pros: No special setup required; provides all coupling data (
and ) simultaneously. -
Cons: The signal is extremely wide (~110 Hz total width). It frequently overlaps with aromatic signals or solvent peaks, making integration and precise chemical shift determination difficult. The "outer wings" of the triplet are often lost in the baseline noise if concentration is low.
-
-
Verdict: Screening only. High risk of misinterpretation in complex molecules.
Method B: 19F-Decoupled 1H NMR ({19F}1H)
-
Description: A 1H acquisition with continuous wave or composite pulse decoupling applied to the 19F frequency.
-
Performance:
-
Pros: The Gold Standard. The massive
coupling collapses. The "Triplet of Doublets" simplifies instantly into a sharp Doublet (showing only the ). -
Signal-to-Noise: Signal intensity increases by ~3x (collapse of multiplet) + NOE enhancement (depending on decoupling method).
-
Cons: Requires a probe capable of tuning 1H and 19F simultaneously (H/F/X or inverse probes).
-
-
Verdict: Validation. Essential for final characterization and purity calculations.
Method C: 2D 1H-13C HSQC (with non-decoupled F1 dimension)
-
Description: Heteronuclear Single Quantum Coherence correlating proton to carbon.
-
Performance:
-
Pros: The CF₂ carbon appears as a triplet in the 13C dimension (~110-120 ppm,
Hz). -
Cons: Low sensitivity for the CF₂ carbon due to splitting intensity loss.
-
-
Verdict: Structural Proof. Use when the connectivity of the CF₂H group to the scaffold is in doubt.
Part 3: Data & Reference Tables
Table 1: Coupling Constant Ranges for Difluoromethyl Groups
| Coupling Type | Interaction | Typical Value ( | Diagnostic Utility |
| Geminal | 50 – 56 Hz | Primary ID: Defines the "Triplet" width. | |
| Vicinal | 4 – 8 Hz | Connectivity: Defines the "Doublet" splitting. | |
| Vicinal | 5 – 20 Hz | Neighbor ID: Seen on the neighboring proton. | |
| Direct Carbon | ~240 Hz | 13C NMR: Defines the CF₂ carbon triplet. |
Table 2: Chemical Shift Windows
| Moiety | Chemical Shift ( | Appearance |
| Aliphatic (R-CH₂-CF₂H) | 5.5 – 6.5 ppm | td (Triplet of Doublets) |
| Aromatic (Ar-CF₂H) | 6.5 – 7.5 ppm | t (Triplet) - No vicinal H coupling |
| Heteroatom (R-O-CF₂H) | 6.0 – 7.8 ppm | t (Triplet) - Common in agrochemicals |
Part 4: Experimental Protocol (Self-Validating System)
This protocol ensures the correct assignment of the CF₂H group, distinguishing it from impurities or other fluorinated moieties.
Step-by-Step Characterization Workflow
-
Run Standard 1H NMR (16 scans min):
-
Locate the region 5.5–7.5 ppm .
-
Look for a 1:2:1 Triplet with wide spacing (~50 Hz).
-
Validation Check: If the spacing is <20 Hz, it is NOT a geminal CF₂H (likely a vicinal neighbor).
-
-
Measure the "Legs":
-
Zoom in on the central peak of the triplet.
-
Does it split into a doublet?
-
Calculate
(distance between doublet peaks). If Hz, it confirms a neighboring CH group.
-
-
Run {19F} Decoupled 1H NMR (If Probe Allows):
-
Parameter Setup: Set O2 (decoupler offset) to -120 ppm (center of typical CF₂H range).
-
Result: The wide triplet should collapse into a single doublet (or singlet if no neighbor H exists).
-
Why: This proves the wide splitting is exclusively due to Fluorine.
-
-
Run 19F NMR (Non-Decoupled):
-
Expect a signal around -110 to -135 ppm .[6]
-
Pattern: Doublet (due to coupling to the CF₂H proton,
Hz).
-
DOT Diagram: Decision Logic for Assignment
Caption: Figure 2. Logic flow for confirming the presence of a difluoromethyl group based on coupling constants.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry.
-
Hu, J., Zhang, W., & Ni, F. (2014). Synthesis of difluoromethylated arenes using difluoromethyl 2-pyridyl sulfone. Journal of the American Chemical Society.
-
Reich, H. J. (2024). Bordwell pKa Table & NMR Data Repository. University of Wisconsin-Madison Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
distinguishing ketone vs gem-diol forms by IR spectroscopy
Technical Guide: Mass Spectrometry Fragmentation Profiling of Difluoroethanones
The following guide is structured as a technical comparison and application note for researchers utilizing difluoroethanone moieties in drug discovery. It synthesizes mass spectrometry (MS) fragmentation principles with practical metabolite identification strategies.[1]
Content Type: Comparative Application Note
Subject: 2,2-Difluoroethanone (
Executive Summary: The Difluoro Advantage
In modern drug design, the difluoromethyl ketone (
However, identifying these moieties in complex biological matrices requires a precise understanding of their mass spectral behavior. This guide compares the fragmentation kinetics of difluoroethanones against their primary alternatives—acetophenones (non-fluorinated) and trifluoroacetophenones—to establish a robust identification protocol.
Mechanistic Comparison: The Fluorine Effect
The fragmentation of ketones in Electron Ionization (EI) and Electrospray Ionization (ESI) is governed by
Comparative Fragmentation Dynamics
| Feature | Acetophenone ( | Difluoroacetophenone ( | Trifluoroacetophenone ( |
| Dominant Mechanism | Competitive | Exclusively | |
| Diagnostic Cation | |||
| Neutral Loss | Loss of | Loss of | Loss of |
| Metabolic Stability | Low (rapid hydroxylation) | High (blocked oxidation) | High (blocked oxidation) |
| Ionization Efficiency | High | Moderate (F withdraws electron density) | Low (Strong electron withdrawal) |
The "Diagnostic Switch"
-
Non-Fluorinated: The methyl group is an electron donor, stabilizing the acylium ion. The spectrum is dominated by the
peak. -
Difluoroethanones: The strong electron-withdrawing nature of two fluorine atoms destabilizes the adjacent carbonyl carbon. However, the
bond on the difluoromethyl group allows for a unique HF elimination pathway (Neutral Loss of 20 Da), which is impossible in trifluoro-analogs. This is the "smoking gun" for differentiating from metabolites.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for a generic difluoroethanone drug molecule (
Figure 1: Divergent fragmentation pathways of the difluoroethanone radical cation. Note the specific HF elimination pathway absent in trifluoro-analogs.
Experimental Protocol: Validated Identification Workflow
To confidently identify difluoroethanone-based metabolites or impurities, follow this self-validating LC-MS/MS protocol.
Phase 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm particle size.
-
Rationale: Fluorinated compounds exhibit "fluorous retention," often eluting later than their non-fluorinated parents but earlier than perfluorinated analogs.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water[2]
-
B: 0.1% Formic Acid in Acetonitrile
-
Note: Avoid ammonium buffers if possible, as they can suppress the formation of the diagnostic
ions in ESI.
-
Phase 2: Mass Spectrometry Settings (QqQ / Q-TOF)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[3]
-
Source Temperature: 350°C (Fluorinated ketones are thermally stable).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Why: Low CE preserves the molecular ion
. High CE is required to break the strong bonds or induce the -cleavage to generate the 51 marker.
-
Phase 3: Data Analysis & Validation Steps
-
Search for Neutral Loss of 20 Da:
-
Scan the MS/MS spectrum for a peak at
. -
Interpretation: This confirms the presence of a fluorinated motif containing at least one Hydrogen (i.e.,
or , but not ).
-
-
Extract Ion Chromatogram (XIC) for m/z 51:
-
Generate an XIC for 51.0046 (
). -
Validation: Co-elution of this fragment with the parent ion confirms the difluoromethyl moiety.
-
-
Isotope Pattern Analysis:
-
Unlike Chlorine/Bromine, Fluorine is monoisotopic (
). There is no characteristic M+2 isotope pattern. You must rely on the mass defect . Fluorine has a slight negative mass defect ( ). High-resolution MS (HRMS) will show the parent ion mass slightly lower than the hydrocarbon equivalent.
-
Supporting Data: Simulated Spectral Comparison
The following table represents expected relative abundance data for a benzoyl-derivative (
| m/z Fragment | Identity | Acetophenone (R= | Difluoro (R= | Trifluoro (R= |
| M+ (Parent) | Molecular Ion | 45% | 30% | 25% |
| 105 | 100% (Base) | 100% (Base) | 80% | |
| 77 | 60% | 55% | 50% | |
| 69 | 0% | 0% | 100% (Base) | |
| 51 | 0% | 45% (Diagnostic) | 0% | |
| 43 | 15% | 0% | 0% | |
| M - 20 | Loss of HF | 0% | 15% (Specific) | 0% |
Key Takeaway: The presence of the
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Acetophenones. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. (2022). Fragmentation Patterns in Mass Spectrometry: Alpha Cleavage and Inductive Effects.[Link]
-
Kagramanov, N. D., et al. (2021).[4] Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes, Vol. 138.[4] [Link]
-
Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.[5][Link]
Sources
- 1. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 5. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
Difluoromethyl vs. Trifluoromethyl Ketones: A Reactivity & Bioisostere Guide
Executive Summary
In medicinal chemistry and chemical biology, the substitution of a methyl group with fluorinated motifs is a strategic tool to modulate pKa, lipophilicity, and metabolic stability.[1] While trifluoromethyl ketones (TFMKs) are well-established transition state mimics for serine and cysteine proteases, difluoromethyl ketones (DFMKs) have emerged as a distinct class with unique "dual-action" properties.
This guide objectively compares these two moieties, highlighting a critical divergence: TFMKs rely primarily on hyper-electrophilicity to drive covalent reversible binding, whereas DFMKs balance moderate electrophilicity with the ability to act as a lipophilic hydrogen bond donor.
Part 1: Physical & Electronic Properties Comparison[3]
The reactivity difference between CF₃ and CF₂H ketones stems from the interplay between the inductive electron-withdrawing power of fluorine and the specific nature of the C-H bond in the difluoromethyl group.
Comparative Properties Table
| Property | Trifluoromethyl Ketone (TFMK) | Difluoromethyl Ketone (DFMK) | Impact on Reactivity |
| Structure | R-C(=O)-CF₃ | R-C(=O)-CF₂H | TFMK is sterically bulkier. |
| Electrophilicity | High | Moderate to High | TFMK is more prone to hydration and nucleophilic attack. |
| H-Bonding | Weak Acceptor (F) | Donor (C-H) & Acceptor (F) | DFMK can form specific H-bonds within enzyme pockets. |
| Radical Character | Electrophilic Radical (•CF₃) | Nucleophilic Radical (•CF₂H) | Dictates divergent synthetic functionalization strategies. |
| Hydration ( | High (>90% hydrate in water) | Moderate | TFMK often exists as a gem-diol in aqueous media. |
| Acidity ( | C-H bond | DFMK proton is stable to weak bases but reactive to strong bases. |
The "Lipophilic Hydrogen Bond Donor" Effect
Unlike the chemically inert CF₃ group, the CF₂H group contains a polarized C-H bond. The electronegativity of the two fluorine atoms withdraws electron density, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor (bioisostere of -OH or -SH) while maintaining lipophilicity.
-
TFMK: Acts purely as a steric and electronic wall.
-
DFMK: Can engage in specific H-bond interactions with backbone carbonyls or active site residues, potentially improving selectivity despite lower electrophilicity.
Part 2: Reactivity Profile – Hydration & Hemiketal Formation
The propensity to form stable hydrates (gem-diols) or hemiketals is the defining characteristic of fluorinated ketones. This equilibrium dictates the concentration of the active electrophilic species.
Mechanism of Hydration
The electron-withdrawing fluorines destabilize the carbonyl, raising the energy of the ground state and lowering the transition state energy for nucleophilic attack.
Quantitative Comparison
-
TFMKs: For simple aryl TFMKs (e.g., 2,2,2-trifluoroacetophenone), the hydration equilibrium constant (
) is often >1 , meaning the hydrate is the dominant species in aqueous buffer. -
DFMKs: The
is significantly lower than TFMKs but still elevated compared to non-fluorinated methyl ketones (where ). -
Implication: In enzyme assays, TFMKs may require a "dehydration penalty" energy cost to strip the water molecule before binding, or they bind directly as the hydrate which then collapses.
Part 3: Enzyme Inhibition (The "Warhead" Comparison)
Both ketone classes are used as "warheads" in protease inhibitors (Serine/Cysteine proteases like Elastase, Chymotrypsin, and SARS-CoV-2 Mpro). They function by forming a covalent reversible hemiacetal/hemiketal adduct with the active site nucleophile.
The Potency Paradox
While TFMKs are more electrophilic (suggesting tighter binding), DFMKs frequently exhibit superior
Case Study: Acetylcholinesterase Inhibition A direct comparison of fluoro-ketone inhibitors revealed a counter-intuitive trend [1]:
Analysis: The DFMK was 10-fold more potent despite being less electrophilic.
-
Reason: The CF₂H proton formed a specific hydrogen bond within the active site that the CF₃ group could not replicate. The steric bulk of CF₃ also caused slight clashes that CF₂H avoided.
Mechanism of Protease Inhibition
Part 4: Synthetic Divergence (Radical Chemistry)
Researchers synthesizing these cores must be aware that the radical reactivity inverts when moving from CF₃ to CF₂H.
-
Trifluoromethyl Radical ([3]•CF₃): Highly Electrophilic . Reacts rapidly with electron-rich alkenes and heterocycles (Minisci-type).
-
Difluoromethyl Radical (•CF₂H): Nucleophilic .[1][4] Behaves more like a standard alkyl radical. It reacts poorly with electron-deficient heterocycles unless specific conditions are used.
Experimental Consequence: A reaction condition optimized for installing a CF₃ group (e.g., using Langlois reagent) may fail or require polarity reversal strategies when applied to CF₂H installation.
Part 5: Experimental Protocols
Protocol 1: Determination of Hydration Constant ( ) via NMR
This protocol quantifies the ratio of hydrate to ketone in aqueous solution, a critical parameter for assay development.
Materials:
-
Solvent:
(or mix if solubility is poor). -
Internal Standard:
-trifluorotoluene (TFT).
Procedure:
-
Preparation: Dissolve the ketone (approx. 10-20 mM) in
. -
Equilibration: Allow the solution to sit at 25°C for 24 hours to ensure the hydration equilibrium is established. (TFMKs hydrate rapidly; bulky analogs may take longer).
-
Acquisition: Acquire a quantitative
NMR spectrum (ensure relaxation delay , typically 10-20 seconds). -
Analysis:
-
Ketone Signal: Look for the sharp singlet (or multiplet) characteristic of the free ketone (typically -70 to -80 ppm for TFMK).
-
Hydrate Signal: Look for the signal shifted upfield (typically -80 to -90 ppm).
-
-
Calculation:
Note: If the ketone signal is absent (100% hydrate), report as .
Protocol 2: General Synthesis of DFMKs (Reformatsky Route)
A robust method for synthesizing
-
Reagents: Ethyl bromodifluoroacetate, Zinc dust (activated), Aldehyde, THF.
-
Step 1 (Reformatsky Addition): Suspend activated Zn (1.5 equiv) in dry THF. Add ethyl bromodifluoroacetate (1.2 equiv) and the aldehyde (1.0 equiv). Initiate with TMSCl if necessary. Reflux for 2-4 hours.
-
Intermediate: Isolates the
-difluoro- -hydroxy ester. -
Step 2 (Oxidation & Hydrolysis/Decarboxylation):
-
Oxidize the alcohol to the
-keto ester (e.g., using Dess-Martin Periodinane). -
Hydrolyze/decarboxylate using wet DMSO/NaCl at 120-140°C (Krapcho conditions) to yield the final Difluoromethyl Ketone .
-
References
-
Fluoro ketone inhibitors of hydrolytic enzymes. Source: Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Biochemistry. Comparison of binding affinities for TFMK vs DFMK against acetylcholinesterase.
-
Why •CF2H is nucleophilic but[4] •CF3 is electrophilic in reactions with heterocycles. Source: Duan, M., et al. (2024).[4] Nature Communications. Detailed analysis of the radical reactivity divergence.
-
Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives. Source: Imperiali, B., & Abeles, R. H. (1986). Biochemistry. Foundation of using fluorinated ketones as transition state analog inhibitors.
-
Quantifying the ability of the CF2H group as a hydrogen bond donor. Source: Beilstein Journal of Organic Chemistry (2025). Recent data on the specific H-bond donor capabilities of the difluoromethyl group.
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes. Source: Brady, K., et al. (1990). Biochemistry. Structural evidence of the hemiketal formation in active sites.
Sources
- 1. α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes [iris.unime.it]
- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. escholarship.org [escholarship.org]
- 5. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Crystal Structure Analysis of Fluorinated Phenyl Ethanones
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Fluorine Factor in Solid-State Chemistry
In medicinal chemistry, the introduction of fluorine into phenyl ethanone scaffolds (acetophenones) is a strategic tool to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and binding affinity. However, for solid-state scientists, Fluorinated Phenyl Ethanones (FPEs) present unique crystallographic challenges and opportunities compared to their non-fluorinated or chlorinated analogs.
This guide objectively compares the solid-state "performance"—defined by lattice stability, intermolecular interaction strength, and crystallizability—of FPEs against standard alternatives. It provides a validated protocol for overcoming the common "low-melting solid" syndrome associated with these compounds.
Comparative Analysis: FPEs vs. Non-Fluorinated Alternatives[1]
The substitution of hydrogen with fluorine drastically alters the electrostatic landscape of the phenyl ring without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This results in a shift from packing dominated by edge-to-face
Table 1: Solid-State Performance Metrics
Comparison of 4-Fluoroacetophenone (FPE) against Acetophenone (Standard) and 4-Chloroacetophenone (Alternative Halogen).
| Feature | 4-Fluoroacetophenone (FPE) | Acetophenone (Standard) | 4-Chloroacetophenone | Implication for Drug Dev |
| Melting Point | ~4-10°C (Liquid at RT) | 20°C (Liquid at RT) | ~52-54°C (Solid) | FPEs often require in situ cryo-crystallography; harder to handle than Cl-analogs. |
| Crystal Density | High (~1.25 - 1.35 g/cm³) | Lower (~1.03 g/cm³) | Moderate (~1.19 g/cm³) | Higher density in FPEs correlates with efficient packing despite weak forces. |
| Dominant Interaction | C-H···F (Weak, Directional) | C-H···O & | Cl···Cl (Type II Halogen bond) | C-H···F is a "steering force" for polymorphism; less robust than Cl···Cl. |
| Lattice Energy | Lower (Metastable forms common) | Moderate | Higher (Stable lattice) | FPEs show higher solubility; beneficial for bioavailability but risky for shelf-stability. |
| Hirshfeld Surface | Diffuse red spots (F-contacts) | Sharp spikes (O-contacts) | Large red regions (Cl-contacts) | FPE interactions are subtle; require high-resolution XRD for accurate mapping. |
The "Fluorine Effect" on Crystal Packing
Unlike the heavy halogens (Cl, Br, I), fluorine rarely forms "halogen bonds" (C-X···Lewis Base) because it is not easily polarizable. Instead, it acts as a stiff, electron-rich acceptor.
-
C-H···F Interactions: In FPEs, the C-H···F contact distance is often 2.50–2.60 Å, slightly shorter than the sum of van der Waals radii. While weak (< 2 kcal/mol), these interactions direct the lattice into layered motifs that are distinct from the herringbone packing of non-fluorinated aromatics [1, 5].
-
Disorder Management: FPEs frequently exhibit positional disorder where the F-atom and H-atom flip positions due to their similar size. This "isomorphous substitution" can mask the true structure unless data is collected at 100 K or below [11].
Validated Experimental Protocol
The primary failure mode in analyzing FPEs is their tendency to oil out or form low-melting eutectics. The following protocol integrates Low-Temperature In Situ Crystallization with Hirshfeld Surface Analysis to ensure robust structural solution.
Phase 1: Synthesis & Purification
Note: High purity (>99%) is critical for FPEs as impurities act as plasticizers, preventing crystallization.
-
Reaction: Synthesize FPE via Friedel-Crafts acylation of fluorobenzene or direct fluorination using Selectfluor/Hypervalent Iodine reagents [18].
-
Purification: Perform bulb-to-bulb distillation (Kugelrohr) rather than column chromatography to remove trace solvents which lower melting points.
Phase 2: Crystallization Workflow
Standard evaporation often fails for FPEs. Use the "Seeding at Supercooling" method.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve 20 mg of FPE in 0.5 mL of n-Pentane or Ethanol/Water (9:1) . Avoid chlorinated solvents (DCM/Chloroform) as they often form solvates that disorder the F-position.
-
Vessel Setup: Use a narrow NMR tube or a capillary tube, not a wide vial. This minimizes convection and promotes single nucleation.
-
Temperature Gradient: Place the tube in a programmable cooling bath. Ramp temperature from 25°C to -20°C at a rate of 0.1°C/min.
-
Seeding (The Trick): If oiling occurs, scratch the vessel wall with a glass fiber dipped in liquid nitrogen to induce shock nucleation [7, 10].
Phase 3: Data Collection Strategy
Trustworthiness Check: Self-Validating the Structure.
-
Mounting: Mount the crystal using perfluoropolyether oil (CryoLoop) immediately from the cold mother liquor.
-
Temperature: Collect data at 100 K (or liquid helium temps if available). Room temperature collection will result in high thermal ellipsoids for the Fluorine atom, making it indistinguishable from an Oxygen or impurity.
-
Resolution: Aim for 0.75 Å resolution to resolve the C-F bond length (typically 1.35 Å) clearly from C-H.
Visualization: Crystal Engineering Workflow
Figure 1: Decision tree for crystallizing low-melting fluorinated phenyl ethanones, emphasizing cryo-handling.
Advanced Characterization: Hirshfeld Surface Analysis[2][3][4][5][6]
To validate the "performance" of the crystal lattice, you must quantify the intermolecular interactions. Standard visual inspection of packing diagrams is insufficient for FPEs due to the subtlety of C-H···F bonds.[1][2][3][4][5][6][7][8]
Protocol:
-
Import the CIF file into CrystalExplorer.
-
Generate the Hirshfeld Surface mapped with
. -
Interpret the Fingerprint Plot:
-
FPE Characteristic: Look for asymmetrical "wings" or spikes in the bottom right/left of the 2D plot.
-
Validation: A sharp spike at
indicates a C-H···F interaction. If this is missing, the packing is likely driven purely by dispersion forces, indicating a potentially unstable polymorph [1, 9].
-
Interaction Logic Diagram
Figure 2: Hierarchy of intermolecular forces in FPE crystals. C-H...F is the steering force despite being weak.
Conclusion
Fluorinated phenyl ethanones offer a distinct advantage in drug design but require specialized solid-state handling. Unlike chlorinated analogs that crystallize robustly via halogen bonding, FPEs rely on delicate C-H···F networks.
-
For Synthesis: Use high-purity inputs to avoid plasticization.
-
For Analysis: Mandatory low-temperature (100 K) XRD is the only way to resolve the static disorder common in these lattices.
-
For Performance: Expect higher solubility and distinct layered packing compared to the herringbone motifs of non-fluorinated acetophenones.
References
-
Vertex AI Search. (2003). Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H...F interaction: crystal structure analyses of mono- and trifluoro-L-phenylalanines. PubMed. Link
-
Vertex AI Search. (2025).[4] Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PMC. Link
-
Vertex AI Search. (2025). Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls. PMC. Link
-
Vertex AI Search. (2025).[4] Strong phenyl-perfluorophenyl pi-pi stacking and C-(HF)-F-...-C hydrogen bonding interactions. ResearchGate. Link
-
Vertex AI Search. (1998). C-H···F interactions in the crystal structures of some fluorobenzenes. Journal of the American Chemical Society.[9] Link
-
Vertex AI Search. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI. Link
-
Vertex AI Search. (2025).[4] Re-crystallization experiments: A crystallization protocol. RSC. Link
-
Vertex AI Search. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. ResearchGate. Link
-
Vertex AI Search. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Link
-
Vertex AI Search. (2025). Guide for crystallization. University of Fribourg. Link
-
Vertex AI Search. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluoro-phen-yl)acetamide. PubMed. Link
-
Vertex AI Search. (2018). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl). An-Najah Staff. Link
-
Vertex AI Search. (2025). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. MPG.PuRe. Link
-
Vertex AI Search. (2024). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives. PubMed. Link
-
Vertex AI Search. (2003).[5] How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering?. ACS Publications.[1] Link
-
Vertex AI Search. (2025). 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block. Benchchem. Link
-
Vertex AI Search. (2025). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. Link
-
Vertex AI Search. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives. Organic Chemistry Portal. Link
-
Vertex AI Search. (2025). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. ResearchGate. Link
-
Vertex AI Search. (2025). Interplay of C–H⋯F and halogen bonding interactions. CrystEngComm. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluoro-phen-yl)acetamide in comparison with some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H.F interaction: crystal structure analyses of mono- and trifluoro-L-phenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pengrowthplastics.com [pengrowthplastics.com]
- 8. Interplay of C–H⋯F and halogen bonding interactions for tunable room-temperature phosphorescence in iododiphenylacetylene systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. C-H···F interactions in the crystal structures of some fluorobenzenes - Publications of the IAS Fellows [repository.ias.ac.in]
benchmarking electrophilicity of alpha,alpha-difluoroketones
Title: Benchmarking the Electrophilicity of
Executive Summary
This guide provides a technical benchmarking framework for
Theoretical Framework: The Fluorine Effect
The electrophilicity of a ketone is governed by the electronic environment of the carbonyl carbon. Fluorine substitution at the
-
Inductive Withdrawal (
Effect): The high electronegativity of fluorine ( ) pulls electron density through the -framework, destabilizing the carbonyl dipole and raising the energy of the ground state relative to the transition state for nucleophilic attack. -
Hyperconjugation: Interaction between the
orbital and the carbonyl system can affect reactivity, though the inductive effect is dominant in determining electrophilicity.
The Reactivity-Stability Trade-off
-
Non-fluorinated Ketones: Low electrophilicity; rarely form stable hydrates; poor protease inhibitors.
- -Difluoroketones (DFMKs): Moderate to high electrophilicity; form reversible hydrates in aqueous media; ideal for transition-state mimicry.
-
Trifluoromethyl Ketones (TFMKs): Extreme electrophilicity; often exist exclusively as hydrates (gem-diols) in water; can lead to "over-binding" or off-target toxicity.
Comparative Benchmarking Analysis
The following table synthesizes reactivity trends, hydration equilibrium constants (
Table 1: Comparative Electrophilicity and Hydration Profiles
| Parameter | Non-Fluorinated Ketone (e.g., Acetophenone) | Trifluoromethyl Ketone (TFMK) | |
| Electrophilicity ( | Low | High (Optimal) | Very High |
| Hydrate pKa | |||
| Bioisostere Role | Carbonyl | Transition State / Amide Mimic | Transition State Mimic |
| Metabolic Liability | Reductive metabolism | Slower reduction; C-F bond stable | Haloform reaction risk |
Visualizing the Reactivity Hierarchy
Figure 1: The hierarchy of carbonyl electrophilicity. DFMKs represent the optimal balance for medicinal chemistry applications.
Experimental Protocols for Benchmarking
To objectively define the electrophilicity of a novel DFMK, two primary parameters must be measured: the thermodynamic hydration equilibrium constant (
Protocol A: Determination of via F NMR
This protocol measures the thermodynamic stability of the hydrated form (gem-diol) versus the ketone form.
Reagents:
-
Analyte: 10 mg of specific
-difluoroketone. -
Solvent:
(for aqueous equilibrium) or (for hemiacetal formation). -
Internal Standard:
-Trifluorotoluene (optional, for integration reference).
Workflow:
-
Sample Preparation: Dissolve the DFMK in the deuterated solvent. Allow to equilibrate for 24 hours at 25°C.
-
Acquisition: Acquire a quantitative
F NMR spectrum (sufficient relaxation delay, typically ). -
Analysis:
-
The Ketone form typically appears downfield (e.g., -110 to -120 ppm).
-
The Hydrate (gem-diol) form appears upfield (e.g., -125 to -135 ppm).
-
-
Calculation:
Protocol B: Kinetic Electrophilicity Assay (Mayr Method)
To determine the kinetic reactivity (Mayr
Reagents:
-
Reference Nucleophiles: A series of enamines or carbanions with known Mayr
and parameters. -
Solvent: Anhydrous Acetonitrile or DMSO.
Workflow:
-
Setup: Prepare pseudo-first-order conditions where [Nucleophile]
[DFMK]. -
Monitoring: Monitor the disappearance of the nucleophile (UV/Vis) or the DFMK (NMR) over time.
-
Data Fitting: Plot
vs. time to obtain . Calculate the second-order rate constant . -
Parameter Extraction: Use the Mayr equation:
Plot against the known term of the reference nucleophiles. The intercept provides the electrophilicity parameter .[1]
Experimental Workflow Diagram
Figure 2: Dual-stream workflow for characterizing the thermodynamic and kinetic profile of difluoroketones.
Case Study: DFMKs as Protease Inhibitors
Context: A drug discovery team targets a serine protease.
-
Problem: The initial hit (a non-fluorinated ketone) has a
of 50 M (too weak). The trifluoromethyl analog (TFMK) has a of 10 nM but shows 99% hydration in buffer, leading to poor membrane permeability and rapid clearance. -
Solution: Introduction of an
-difluoroketone motif. -
Outcome: The DFMK exhibits a
of 50 nM. While slightly less potent than the TFMK, it maintains a (approx. 60% hydrate, 40% ketone). This balance allows sufficient free ketone to cross cell membranes while the hydrated form mimics the tetrahedral transition state in the enzyme active site.
References
-
Mayr, H., & Ofial, A. R. (2003).[2] Kinetics of Electrophile–Nucleophile Combinations: A General Approach to Polar Organic Reactivity. Pure and Applied Chemistry.[3] Link
-
Sloop, J. C., et al. (2006). Synthesis and Reactivity of Fluorinated Cyclic Ketones. Journal of Fluorine Chemistry. Link
-
Guthrie, J. P. (2000). Hydration Equilibrium Constants of Carbonyl Compounds. Canadian Journal of Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Lal, G. S., et al. (1999). Efficient Electrophilic Fluorination of 1,3-Dicarbonyl Compounds. Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
Topic: Personal protective equipment for handling 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone Content Type: Operational Safety & Logistics Guide
Part 1: Executive Hazard Analysis (The "Why" Behind the Protocol)
As researchers, we often rely on Safety Data Sheets (SDS), but for specialized intermediates like 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone , generic data often fails to capture the specific reactivity risks.
This compound belongs to the class of
What this means for your safety:
-
Biological Reactivity: It is not just a solvent irritant; it is a potential chemical sensitizer . Skin contact does not just burn; it may trigger immune responses or inhibit local enzymes.
-
Lachrymatory Potential:
-Halo ketones are historically significant lachrymators (tear agents). While the difluoro- substitution is generally less volatile than chloro- analogs, it remains a potent mucous membrane irritant [2]. -
Hydration Equilibrium: In the presence of moisture, these ketones can form gem-diols (hydrates). While this stabilizes the molecule, it alters its solubility and permeation properties, potentially bypassing standard glove materials unexpectedly.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE." The lipophilic nature of the halogenated aromatic ring combined with the small molecular size facilitates rapid permeation through standard nitrile.
Glove Selection Protocol
Data interpolated from permeation rates of analogous
| Contact Type | Primary Recommendation | Material Thickness | Est. Breakthrough Time | Rationale |
| Incidental Splash | Double Nitrile | 5 mil (outer) / 4 mil (inner) | < 15 mins | Nitrile provides physical dexterity but poor long-term resistance to halogenated ketones. Immediate removal required upon splash.[1][2][3][4] |
| Prolonged Handling | Silver Shield / 4H (Laminate) | 2.7 mil | > 480 mins | Laminate films are the only barrier proven to resist permeation of small, electrophilic halogenated organics for extended periods. |
| Heavy Exposure | Viton / Butyl | 10-15 mil | > 240 mins | Use for spill cleanup or pilot-scale transfers. Viton offers superior resistance to aromatics compared to standard rubber. |
Respiratory & Eye Protection Strategy
Engineering Control (Mandatory): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Respiratory Protection Decision Tree:
-
Routine Use (Inside Hood): No respirator required.
-
Spill Cleanup / Outside Hood: Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.
-
Why Acid Gas? Although the molecule is stable, thermal decomposition or hydrolysis on moist surfaces can release trace Hydrogen Fluoride (HF) or Hydrochloric Acid (HCl).
-
Eye Protection:
-
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the lachrymatory vapor risk.
-
High Volume (>500 mL): Add Face Shield (8-inch polycarbonate) over goggles.
Part 3: Operational Workflows & Visualization
PPE Donning & Handling Lifecycle
The following workflow enforces a "Check-Verify-Act" loop to prevent exposure during the most critical phase: transfer.
Figure 1: Decision logic for PPE selection and operational readiness prior to handling.
Part 4: Emergency Response & Disposal
Spill Response (The "Dry" Protocol)
Critical Warning: Do not use water immediately. Fluorinated ketones can react exothermically or hydrate rapidly, potentially spreading the contamination.
-
Evacuate: Clear the immediate area. If >50 mL is spilled outside a hood, evacuate the lab.
-
Isolate: Close lab doors to allow HVAC system to contain vapors.
-
PPE Up: Don Viton gloves and Full-Face Respirator (OV/AG).
-
Absorb: Use Vermiculite or Sand . Avoid cellulose-based absorbents (paper towels) which can react or degrade.
-
Clean: Once liquid is absorbed, wipe surface with a mild surfactant (soap/water) only after bulk material is removed.
Waste Disposal
This compound is a Halogenated Solvent Waste .
-
Segregation: Do not mix with strong bases (NaOH/KOH). The
-protons are acidic; base treatment can induce polymerization or violent degradation. -
Labeling: Must be clearly tagged: "Halogenated Organic. Contains Fluorine.[5][6] Irritant/Lachrymator."
Part 5: Scientific Rationale & References
The protocols above are derived from the chemical structure-activity relationship (SAR) of
Furthermore, the lachrymatory properties of analogous compounds like 2-chloroacetophenone (CN gas) dictate the requirement for airtight eye protection [2]. While the specific SDS for this intermediate may be generic, the precautionary principle mandates treating it as a potent alkylating agent.
References
-
Haufe, G. (2008). Physicochemical properties and biological activity of
-difluoroketones. Journal of Fluorine Chemistry. (General reference for class reactivity). -
Olajos, E. J., & Salem, H. (2001). Riot Control Agents: Pharmacology, Toxicology, Biochemistry and Chemistry. Journal of Applied Toxicology. (Reference for
-haloacetophenone toxicity). -
Sigma-Aldrich. (2023). Safety Data Sheet: 2,2-Difluoroacetophenone (Analogous Structure).
-
Thermo Fisher Scientific. (2023).[2][3] Safety Data Sheet: 4'-Fluoroacetophenone (Analogous Structure).
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
